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Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of Substituted Cyclohexane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted cyclohexane carboxylic acids are a pivotal structural motif in medicinal chemistry and drug development.[1][2] The cyclohexane ring...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclohexane carboxylic acids are a pivotal structural motif in medicinal chemistry and drug development.[1][2] The cyclohexane ring provides a three-dimensional scaffold that can be strategically functionalized to modulate the physicochemical properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3] Understanding and controlling these properties—acidity (pKa), lipophilicity (logP), solubility, and conformational preference—is paramount for the rational design of drug candidates with improved efficacy and safety. This guide offers an in-depth exploration of these key physicochemical parameters, the causality behind experimental choices for their determination, and detailed protocols for their measurement.

I. Conformational Analysis: The Structural Foundation

The non-planar chair conformation of the cyclohexane ring is fundamental to the properties of its derivatives.[4] Substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring-flip" between two chair conformations.[5] The relative stability of these conformers is a critical determinant of the molecule's overall properties.

A. Principles of Conformational Preference

The preference for a substituent to occupy the equatorial position is primarily driven by the avoidance of steric strain. Axial substituents experience destabilizing 1,3-diaxial interactions with other axial groups on the same side of the ring.[4][6] The energetic cost of these interactions, known as A-values, quantifies the conformational preference of a given substituent. Generally, bulkier substituents have a stronger preference for the equatorial position to minimize these steric clashes.[7]

For disubstituted cyclohexanes, the stereochemical relationship between the substituents (cis or trans) dictates the conformational equilibrium.[8]

  • Trans Isomers : In a trans-1,2-disubstituted cyclohexane, for example, the substituents are on opposite sides of the ring. This allows for a diequatorial conformation, which is significantly more stable than the diaxial conformation that would result from a ring-flip.[4]

  • Cis Isomers : In a cis-1,2-disubstituted cyclohexane, the substituents are on the same side of the ring. This necessitates that one substituent is axial and the other is equatorial. The preferred conformation will be the one where the larger group occupies the equatorial position.[4]

B. Impact on Physicochemical Properties

The axial or equatorial orientation of the carboxylic acid group and other substituents directly influences the molecule's interactions with its environment. An equatorially positioned carboxyl group is generally more sterically accessible for intermolecular interactions, such as hydrogen bonding with water or a biological target, compared to a more hindered axial carboxyl group. This can affect properties like solubility and binding affinity.

cluster_trans trans-Isomer cluster_cis cis-Isomer Diequatorial (More Stable) Diequatorial (More Stable) Diaxial (Less Stable) Diaxial (Less Stable) Diequatorial (More Stable)->Diaxial (Less Stable) Ring Flip Axial-Equatorial Axial-Equatorial Equatorial-Axial Equatorial-Axial Axial-Equatorial->Equatorial-Axial Ring Flip

Caption: Conformational equilibrium in cis and trans disubstituted cyclohexanes.

II. Acidity (pKa)

The acidity of the carboxylic acid group, quantified by its pKa value, is a critical parameter influencing a molecule's ionization state at a given pH.[9] This, in turn, affects its solubility, permeability across biological membranes, and interaction with target proteins. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (A-) to un-ionized (HA) forms of the acid.[10]

A. Influence of Substituents on pKa

The electronic properties of substituents on the cyclohexane ring can significantly alter the pKa of the carboxylic acid.

  • Electron-Withdrawing Groups (EWGs) : EWGs, such as halogens or nitro groups, increase the acidity of the carboxylic acid (lower the pKa) by stabilizing the carboxylate anion through an inductive effect.

  • Electron-Donating Groups (EDGs) : EDGs, such as alkyl groups, decrease the acidity (increase the pKa) by destabilizing the carboxylate anion.

The position and stereochemistry of the substituent relative to the carboxylic acid are also crucial. The inductive effect weakens with distance. The conformational orientation of the substituent can also play a role in its influence on the electronic environment of the carboxylic acid.[11]

B. Experimental Determination of pKa

Potentiometric titration is a reliable method for determining the pKa of a carboxylic acid.[10]

Step-by-Step Protocol for Potentiometric pKa Determination
  • Preparation of the Acid Solution : Accurately weigh approximately 0.1-0.2 g of the substituted cyclohexane carboxylic acid and dissolve it in about 100 mL of deionized water.[10] Gentle warming may be necessary for less soluble compounds, followed by cooling to room temperature.

  • Standardization of the Titrant : Prepare a standardized solution of a strong base, typically ~0.1 M sodium hydroxide (NaOH).

  • Titration Setup : Place the acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffers (e.g., pH 4.0 and 7.0) and immerse the pH electrode in the solution.

  • Titration : Add the standardized NaOH solution in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis :

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

    • The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.[10]

start Prepare Acid Solution & Standardize NaOH setup Calibrate pH Meter & Set Up Titration start->setup titrate Titrate with NaOH, Recording pH setup->titrate plot Plot pH vs. Volume of NaOH titrate->plot analyze Determine Equivalence & Half-Equivalence Points plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka

Caption: Workflow for potentiometric pKa determination.

III. Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[12] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[13]

LogP = log10 ([Compound]octanol / [Compound]water) [12]

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[12]

A. Influence of Substituents on logP

Substituents on the cyclohexane ring can significantly impact a molecule's lipophilicity.

  • Hydrophobic Groups : Alkyl and aryl substituents increase logP by increasing the nonpolar surface area of the molecule.

  • Hydrophilic Groups : Hydroxyl, amino, and other polar groups decrease logP by increasing the molecule's ability to form hydrogen bonds with water.

The position and conformation of substituents can also influence logP by affecting the exposure of polar and nonpolar regions of the molecule to the solvent.

B. Experimental Determination of logP

The shake-flask method is a classic and widely accepted technique for determining logP.[12]

Step-by-Step Protocol for Shake-Flask logP Determination
  • Preparation of Phases : Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.

  • Sample Preparation : Dissolve a known amount of the substituted cyclohexane carboxylic acid in one of the phases. The initial concentration should be accurately determined.

  • Partitioning : Combine equal volumes of the n-octanol and aqueous phases in a flask. Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation : Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Measurement : Accurately measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]

  • Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

IV. Aqueous Solubility

Aqueous solubility is a critical physicochemical property for drug candidates, as a compound must dissolve in the aqueous environment of the gastrointestinal tract and blood to be absorbed and distributed.[15][16] Low aqueous solubility can lead to poor bioavailability and hinder in vivo studies.[15][17]

A. Factors Influencing Solubility

The solubility of substituted cyclohexane carboxylic acids is influenced by several factors:

  • Acidity (pKa) : The ionization of the carboxylic acid group at physiological pH (around 7.4) generally increases aqueous solubility due to the formation of the more polar carboxylate anion.

  • Lipophilicity (logP) : Generally, there is an inverse relationship between logP and aqueous solubility. Highly lipophilic compounds tend to have lower aqueous solubility.[16]

  • Crystal Lattice Energy : For solid compounds, the energy required to break the crystal lattice and solvate the individual molecules affects solubility. Higher melting point solids often have lower solubility.[18]

B. Experimental Determination of Aqueous Solubility

Thermodynamic (or equilibrium) solubility is considered the "gold standard" measurement as it reflects the true equilibrium state.[15]

Step-by-Step Protocol for Thermodynamic Solubility Determination
  • Sample Preparation : Add an excess amount of the solid substituted cyclohexane carboxylic acid to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration : Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[15]

  • Phase Separation : Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Measurement : Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV or LC/MS.[17]

  • Result Expression : The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM).

V. Data Summary and Interrelationships

The physicochemical properties of substituted cyclohexane carboxylic acids are interconnected. For instance, increasing lipophilicity by adding nonpolar substituents often leads to decreased aqueous solubility. Understanding these relationships is crucial for multi-parameter optimization in drug design.

PropertyInfluencing FactorsImpact on Drug Development
pKa Electronic effects of substituents (inductive, resonance)Determines ionization state, affecting solubility, permeability, and target binding.
logP Size and polarity of substituentsInfluences absorption, distribution, metabolism, excretion (ADME), and toxicity.[12]
Solubility pKa, logP, crystal lattice energyCritical for oral bioavailability and formulation development.[19]
Conformation Steric bulk and stereochemistry of substituentsAffects binding to target receptors and overall molecular shape.[4]

Conclusion

A thorough understanding and strategic modulation of the physicochemical properties of substituted cyclohexane carboxylic acids are fundamental to the successful design and development of novel therapeutics. The interplay between conformational preferences, acidity, lipophilicity, and solubility dictates a molecule's behavior in biological systems. By employing the robust experimental protocols outlined in this guide, researchers can accurately characterize their compounds and make data-driven decisions to optimize their properties for improved drug-like characteristics.

References

  • Benchchem. (n.d.). Conformational Analysis of 2-Methylcyclohexanecarboxylic Acid Isomers: An In-depth Technical Guide.
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  • Enamine. (n.d.). Aqueous Solubility Assay.
  • (n.d.). Experimental determination of the logP using the spectrophotometric method.
  • (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC - NIH.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Karlsson, S., Bergman, R., Broddefalk, J., Löfberg, C., Moore, P. R., Stark, A., & Emtenäs, H. (2018). A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Organic Process Research & Development.
  • (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC.
  • Karlsson, S., Bergman, R., Broddefalk, J., Löfberg, C., Moore, P. R., Stark, A., & Emtenäs, H. (2018). A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Organic Process Research & Development.
  • Chem-Impex. (n.d.). Cyclohexanecarboxylic acid.
  • Grokipedia. (n.d.). Cyclohexanecarboxylic acid.
  • (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. ResearchGate.
  • Kandre, S., Bhagat, P. R., Reddy, M. M. K., Dalal, R., Dixit, A., Deshmukh, N. J., Anthony, J., Bose, J., Anupindi, R., Sharma, R., & Gupte, A. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed.
  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry.
  • CymitQuimica. (n.d.). CAS 1123-25-7: 1-Methylcyclohexanecarboxylic acid.
  • (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • Benchchem. (n.d.). Cyclohex-2-ene-1-carboxylic Acid|CAS 62115-15-5.
  • (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.
  • (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • (n.d.). pKa values of protonated α,β-unsaturated cyclic carboxylic acids. Effect of ring size on acidities. Canadian Science Publishing.
  • (n.d.). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate.
  • (n.d.). Substituent Effects. Part 13. Anomalous Dissociation Constants in Water-Organic Solvent Mixtures: Alicyclic and Aliphatic Carboxylic Acids. ResearchGate.
  • NIH. (n.d.). Cyclohexanecarboxylic acid. PubChem.
  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.
  • (2010, May 1). Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory. R Discovery.
  • (2008, January 8). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A. ACS Publications.
  • (n.d.). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. Request PDF. ResearchGate.
  • (2017, November 2). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents.
  • (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Organic Chemistry Data.
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  • (n.d.). Synthesis of Transcyclohexane Carboxylic Acid Derivatives.
  • ChemicalBook. (2026, March 26). Cyclohexanecarboxylic acid | 98-89-5.
  • (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
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  • (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). ResearchGate.
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Exploratory

"stereochemistry of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid"

An In-depth Technical Guide to the Stereochemistry of 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid Abstract This technical guide provides a comprehensive analysis of the stereochemistry of 1-Methyl-3-(propan-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemistry of 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry of 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid, a complex trisubstituted cyclohexane derivative. As stereochemical configuration is a critical determinant of molecular properties and biological activity in drug development, a thorough understanding of this molecule's spatial arrangement is paramount. This document elucidates the fundamental principles of cyclohexane conformation, identifies the possible stereoisomers of the title compound, performs a detailed conformational analysis to predict the most stable structures, and outlines robust experimental protocols for the separation and characterization of these isomers. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of complex stereochemical challenges.

Part 1: Foundational Principles of Cyclohexane Stereochemistry

The stereochemistry of 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid is fundamentally governed by the conformational behavior of its cyclohexane core. The six-membered ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain. In this conformation, the substituents at each carbon can occupy one of two distinct positions:

  • Axial (a): Bonds are parallel to the principal C3 axis of the ring.

  • Equatorial (e): Bonds extend from the "equator" of the ring.

These two chair forms are in a constant state of dynamic equilibrium through a process known as a "ring flip." During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.

The energetic favorability of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. Substituents with larger steric bulk have a strong preference for the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions—steric clashes with other axial substituents on the same face of the ring.[1][2][3]

Table 1: A-Values for Relevant Substituents

SubstituentA-Value (kcal/mol)Steric Bulk
-CH₃ (Methyl)1.7Moderate
-COOH (Carboxyl)~1.4Moderate
-CH(CH₃)₂ (Isopropyl)2.2High

Note: A-values are context-dependent and can vary slightly based on solvent and other molecular features.

As indicated by the A-values, the isopropyl group is the bulkiest of the three and will most strongly dictate the conformational equilibrium of the ring.[2]

Part 2: Stereoisomers of 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid

The title compound possesses two stereocenters: C1 (a quaternary center bonded to methyl, carboxyl, and two different ring carbons) and C3 (bonded to hydrogen, isopropyl, and two different ring carbons). Consequently, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers comprise two diastereomeric pairs of enantiomers.

The diastereomers can be classified as cis or trans based on the relative orientation of the key substituents at C1 and C3. For this guide, we will define the relationship based on the isopropyl group at C3 and the carboxylic acid group at C1.

  • cis-isomer: The isopropyl group and the carboxylic acid group are on the same face of the ring. This exists as a pair of enantiomers: (1R, 3R) and (1S, 3S).

  • trans-isomer: The isopropyl group and the carboxylic acid group are on opposite faces of the ring. This also exists as a pair of enantiomers: (1R, 3S) and (1S, 3R).

Caption: Stereoisomeric relationship of the title compound.

Part 3: Conformational Analysis

The preferred conformation for each diastereomer is determined by the arrangement that places the bulkiest substituents in equatorial positions, thereby minimizing steric strain from 1,3-diaxial interactions.

A. cis-Isomer

For the cis-isomer, the isopropyl and carboxylic acid groups are on the same face.

Caption: Ring-flip equilibrium for the cis-isomer.

  • Conformer A: Places the bulky isopropyl group (A-value = 2.2) and the carboxylic acid group (A-value ≈ 1.4) in axial positions. This results in significant 1,3-diaxial strain.

  • Conformer B: Following a ring flip, the isopropyl and carboxylic acid groups move to equatorial positions, while the smaller methyl group moves to an axial position. This conformation is substantially more stable as it places the two largest groups in the sterically favored equatorial orientation.[2] The equilibrium will overwhelmingly favor Conformer B.

B. trans-Isomer

For the trans-isomer, the isopropyl and carboxylic acid groups are on opposite faces.

Caption: Ring-flip equilibrium for the trans-isomer.

  • Conformer C: Places the largest substituent, the isopropyl group, in the equatorial position. In this arrangement, the carboxylic acid group must be axial and the methyl group equatorial.

  • Conformer D: The ring-flipped form places the isopropyl group in the highly unfavorable axial position. The steric strain associated with an axial isopropyl group is so significant that this conformer will be present in only negligible amounts at equilibrium.

Therefore, the trans-isomer is effectively "locked" into Conformer C, where the bulkiest isopropyl group occupies an equatorial position.[1]

Part 4: Experimental Protocols for Stereochemical Elucidation

A multi-step approach is required to isolate and definitively characterize the four stereoisomers.

G cluster_0 Separation cluster_1 Characterization a Racemic Mixture (4 Stereoisomers) b Diastereomer Separation (e.g., Achiral SFC/HPLC) a->b c cis-Diastereomer (Racemic) b->c d trans-Diastereomer (Racemic) b->d e Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) c->e f Chiral Resolution d->f g Individual Enantiomers e->g f->g h NMR Spectroscopy (1H, 13C, NOESY) g->h i X-Ray Crystallography (If crystalline) g->i j Optical Rotation g->j k Confirmation of Relative & Absolute Stereochemistry h->k i->k j->k

Caption: Workflow for stereoisomer separation and characterization.

A. Separation of Stereoisomers
  • Diastereomer Separation: The cis and trans diastereomeric pairs have different physical properties and can be separated using standard chromatographic techniques like flash column chromatography or achiral HPLC/SFC.

  • Enantiomer Resolution: Once the diastereomers are separated, each racemic pair must be resolved.

    • Protocol 1: Chiral HPLC/SFC: This is the most direct and widely used method.

      • Column Screening: Screen a variety of chiral stationary phases (CSPs), particularly polysaccharide-based columns (e.g., Chiralpak® series), which are effective for a wide range of compounds.[4]

      • Mobile Phase Optimization: Begin with a standard mobile phase (e.g., Hexane/Isopropanol or CO₂/Methanol for SFC). Systematically vary the ratio of the polar modifier and introduce additives (e.g., trifluoroacetic acid for acidic analytes) to improve peak shape and resolution.

      • Method Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy.

    • Protocol 2: Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-α-phenylethylamine).

      • Salt Formation: Dissolve the racemic acid (e.g., the cis-diastereomer) in a suitable solvent like ethanol or ethyl acetate. Add one equivalent of the chiral resolving agent.

      • Fractional Crystallization: The two resulting diastereomeric salts will have different solubilities. Cool the solution slowly to induce crystallization of the less soluble salt.

      • Isolation and Liberation: Filter the crystals and recover the less soluble diastereomer. The more soluble one remains in the mother liquor. Liberate the free carboxylic acid from each salt by acidification (e.g., with dilute HCl) and extraction.[5]

B. Spectroscopic Characterization for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative stereochemistry and preferred conformation of the isolated isomers.[6]

  • Protocol 3: NMR-Based Structural Elucidation

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shift and coupling constants of the proton at C3 (the one attached to the isopropyl group). An axial proton typically resonates at a higher field (lower ppm) and exhibits large diaxial coupling constants (J ≈ 10-13 Hz) to adjacent axial protons. An equatorial proton resonates at a lower field (higher ppm) and has smaller coupling constants.[7]

    • 1D ¹³C NMR Acquisition: Acquire a carbon spectrum to confirm the number of unique carbon environments.

    • 2D NOESY Acquisition: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is critical for confirming spatial proximity. For the predicted stable conformers:

      • In the cis-isomer (Conformer B), a NOE correlation should be observed between the axial methyl group at C1 and the axial protons at C2 and C6.

      • In the trans-isomer (Conformer C), a NOE correlation should be observed between the axial carboxylic acid group at C1 and the axial protons at C2 and C6. Crucially, a strong NOE between the protons of the equatorial isopropyl group and the equatorial methyl group would further support this assignment.[6]

Conclusion

The stereochemistry of 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid is dictated by the energetic preference of its bulky isopropyl substituent for an equatorial position. This preference locks the trans-isomer into a single dominant chair conformation and strongly favors one of the two possible chair conformers for the cis-isomer. A systematic approach combining chromatographic separation (both achiral and chiral) with advanced NMR techniques, particularly 2D NOESY, allows for the unambiguous isolation and structural assignment of all four stereoisomers. This detailed stereochemical and conformational understanding is an indispensable prerequisite for any further investigation into the molecule's chemical properties or biological function.

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI. Retrieved from [Link]

  • Malik, M. A. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Fiveable. (2025, August 15). 1,3-disubstituted cyclohexanes. Fiveable. Retrieved from [Link]

  • Pellissier, H. (2012). Applications of chiral naphthyloxycyclohexanols in deracemization of α-substituted carboxylic acids by dynamic thermodynamic resolution. Organic & Biomolecular Chemistry, 10(43), 8695-8715. DOI: 10.1039/C2OB26359A. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. DOI: 10.1002/chir.23634. Retrieved from [Link]

  • Brownstein, S., & Miller, R. (1962). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry, 27(9), 3305-3306. DOI: 10.1021/jo01056a512. Retrieved from [Link]

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344-351. DOI: 10.1021/ja01030a019. Retrieved from [Link]

  • Gürkan, T., & Tuncel, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. DOI: 10.1016/0731-7085(87)80079-1. Retrieved from [Link]

  • Robert, J. D., & Caserio, M. C. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Li, W., et al. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 83(15), 8538-8547. DOI: 10.1021/acs.joc.8b01211. Retrieved from [Link]

Sources

Foundational

Conformational Analysis of Substituted Cyclohexanes: From First Principles to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its deceptively simple structure masks a complex and dynamic three-dimensional nature that is critical to its biological function. A planar hexagonal structure is energetically untenable due to significant angle and torsional strain.[1][2] Consequently, cyclohexane and its derivatives adopt non-planar conformations, primarily the stable "chair" form, to achieve optimal tetrahedral bond angles.[3] The orientation of substituents on this ring—either axial or equatorial—profoundly influences molecular shape, stability, and, crucially, the ability to interact with biological targets. Understanding and controlling these conformational preferences is a cornerstone of modern drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive exploration of the principles governing cyclohexane conformation, the advanced analytical techniques used for its characterization, and the strategic application of this knowledge in the development of novel therapeutics.

Fundamental Principles: The Dynamic Chair and Steric A-Values

The foundation of cyclohexane conformational analysis lies in understanding the chair conformation and the energetic cost associated with substituent placement.

The Chair Conformation and Ring Inversion

The chair conformation is the global energy minimum for a cyclohexane ring, virtually free of strain.[3] In this arrangement, the twelve hydrogen atoms (or substituents) are divided into two distinct sets: six are axial , oriented perpendicular to the ring's approximate plane, and six are equatorial , pointing outwards from the ring's perimeter.[4]

This structure is not static. At room temperature, the cyclohexane ring undergoes a rapid "ring flip" or "chair-chair interconversion," with an activation barrier of about 10 kcal/mol.[5] During this process, all axial positions become equatorial, and all equatorial positions become axial, while "up" substituents remain up and "down" substituents remain down.[1][5] For unsubstituted cyclohexane, the two chair conformers are identical and indistinguishable. However, for a monosubstituted cyclohexane, the two resulting conformers are not equal in energy.[5]

Quantifying Steric Strain: 1,3-Diaxial Interactions and A-Values

The primary reason for the energy difference between conformers is steric strain. A substituent in the axial position experiences unfavorable steric interactions with the other two axial hydrogens (or substituents) on the same face of the ring, located at the C3 and C5 positions. These are known as 1,3-diaxial interactions .[5][6] When the substituent is in the less crowded equatorial position, this strain is absent, making the equatorial conformer more stable.[6]

This energy difference is quantified by the A-value , defined as the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations.[7][8] A larger A-value signifies a greater energetic penalty for the axial position and thus a stronger preference for the equatorial position.[7] These values are crucial for predicting the equilibrium populations of conformers. For instance, a methyl group has an A-value of 1.74 kcal/mol, which corresponds to an equilibrium ratio of approximately 95:5 in favor of the equatorial conformer at room temperature.[5][6]

Table 1: Conformational A-Values for Common Substituents

This table summarizes the Gibbs free energy difference (A-value) for various substituents on a cyclohexane ring, indicating the energetic preference for the equatorial position.

Substituent (X)A-value (kcal/mol)Reference(s)
-F0.24 - 0.26[9][10]
-Cl0.4 - 0.53[9][10]
-Br0.2 - 0.7[9]
-I0.4 - 0.47[9][10]
-OH (aprotic solvent)0.87[10]
-OH (protic solvent)0.52 - 0.6[9][10]
-OMe0.60 - 0.7[9][10]
-CN0.2[9][10]
-CH₃ (Methyl)1.74 - 1.8[8][10][11]
-CH₂CH₃ (Ethyl)1.8 - 2.0[9][10]
-CH(CH₃)₂ (Isopropyl)2.1 - 2.2[7][9]
-C(CH₃)₃ (tert-Butyl)>4.5[9]
-C₆H₅ (Phenyl)2.9 - 3.0[9][10]
-COOH1.2[9]

For disubstituted or polysubstituted cyclohexanes, A-values are generally additive and can be used to predict the most stable overall conformation by summing the energetic penalties for any axial groups.[1][7][12]

An Integrated Toolbox for Conformational Elucidation

Determining the precise conformational landscape of a substituted cyclohexane requires a synergistic approach, blending high-resolution experimental techniques with the predictive power of computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent experimental technique for investigating solution-state conformations.

  • Dynamic NMR (dNMR): At room temperature, the rapid ring flip of most cyclohexanes results in time-averaged NMR signals, showing only a single chemical environment for the protons.[1][13] By cooling the sample, it is possible to slow the interconversion to the point where individual conformers can be observed. This "freezing out" of the equilibrium allows for the direct observation of distinct signals for axial and equatorial protons and carbons.[11] The integration of these signals provides the population ratio of the conformers, from which the equilibrium constant (Keq) and ΔG (the A-value) can be directly calculated.[14]

  • ¹H NMR Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them (the Karplus relationship). This provides invaluable geometric information:

    • ³J_ax-ax: Typically large (10-13 Hz), indicative of a ~180° dihedral angle.

    • ³J_ax-eq & ³J_eq-eq: Typically small (2-5 Hz), indicative of ~60° dihedral angles. Observation of a large diaxial coupling is a hallmark of a chair conformation and can be used to assign stereochemistry and conformational preference.

  • Nuclear Overhauser Effect (NOE): NOE spectroscopy detects through-space interactions between protons that are close to each other (< 5 Å). This is a powerful tool for confirming spatial relationships. For instance, a strong NOE between an axial substituent and the axial protons at C3 and C5 provides definitive proof of its axial orientation and the presence of 1,3-diaxial interactions.

  • Sample Preparation: Dissolve the compound in a solvent with a low freezing point (e.g., deuterated chloroform/freon mixture, deuterated toluene, or dimethyl ether).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Variable Temperature (VT) Experiments: Systematically lower the temperature of the NMR probe in increments (e.g., 10-20 K). Acquire a spectrum at each temperature, monitoring for signal broadening and subsequent decoalescence into separate signals for each conformer.

  • Equilibrium "Freeze-Out": Continue cooling until the exchange rate is slow on the NMR timescale and sharp, distinct signals for both conformers are resolved. This is typically below -80 °C.

  • Signal Assignment: Assign the signals for the major (lower energy) and minor (higher energy) conformers using 2D NMR techniques (COSY, HSQC) and NOE data to confirm axial/equatorial positions.

  • Quantification: Carefully integrate the well-resolved signals corresponding to each conformer to determine their relative populations.

  • Calculation: Use the equation ΔG = -RTlnKeq, where Keq = [equatorial]/[axial], to calculate the A-value from the experimental data.

Computational Chemistry

Computational methods provide a powerful complement to experimental data, allowing for the prediction of geometries, relative energies, and the underlying electronic factors governing stability.[15][16]

  • Molecular Mechanics (MM): Methods using force fields like MM3 and MM4 are computationally inexpensive and highly effective for scanning the potential energy surface to identify all possible low-energy conformers (chairs, twist-boats, etc.).[17] This is an essential first step for complex systems.

  • Quantum Mechanics (QM): Higher-level ab initio or Density Functional Theory (DFT) calculations provide more accurate energies for the conformers identified by MM.[11] These methods are essential for studying systems where subtle stereoelectronic effects, rather than simple sterics, dictate the conformational preference.[17]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is a QM-based method used to dissect the calculated wavefunction into localized bonding and anti-bonding orbitals.[18][19] This allows for the quantification of stabilizing hyperconjugative interactions, providing a causal explanation for observed conformational preferences that go beyond steric arguments.

Conformational_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Exp_Start Substituted Cyclohexane NMR_VT Variable Temperature NMR Spectroscopy Exp_Start->NMR_VT NOE NOESY / ROESY Experiments NMR_VT->NOE Coupling Coupling Constant (J-value) Analysis NMR_VT->Coupling Exp_Result Conformer Populations (Keq) Geometric Constraints ΔG (A-value) NOE->Exp_Result Coupling->Exp_Result Final_Model Validated 3D Conformational Model Exp_Result->Final_Model Validation Comp_Start In Silico Structure MM Molecular Mechanics (MM) (Conformational Search) Comp_Start->MM QM Quantum Mechanics (QM/DFT) (Energy Refinement) MM->QM NBO Natural Bond Orbital (NBO) (Stereoelectronic Analysis) QM->NBO Comp_Result Relative Energies (ΔE, ΔG) Optimized Geometries Orbital Interactions QM->Comp_Result NBO->Comp_Result Comp_Result->Final_Model Prediction

A synergistic workflow combining experimental and computational methods.

Beyond Sterics: The Influence of Stereoelectronic Effects

While A-values provide an excellent first approximation based on sterics, the complete picture often involves more subtle stereoelectronic effects , which are orbital interactions that influence molecular stability and geometry.

Hyperconjugation is a key stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ). In cyclohexane, the most significant of these interactions occurs between anti-periplanar bonds. This leads to the normal Perlin effect , where axial C-H bonds are slightly longer and weaker than equatorial C-H bonds because the axial σC-H orbital can effectively donate into the anti-periplanar σC-C orbitals of the ring.[19][20]

In certain cases, these effects can override steric considerations. For example, in some 2-substituted methylenecyclohexanes, the axial conformer is found to be more stable.[18] This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between the double bond's π orbital and the anti-bonding σ* orbital of the axial substituent (πC=C → σ*C-X), an interaction that is geometrically impossible when the substituent is equatorial.[18] Similarly, in heterocyclic systems like dioxanes, the well-known anomeric effect is a stereoelectronic phenomenon that can favor axial placement of electronegative substituents.[19][20]

Hyperconjugation_Effect cluster_axial Axial C-H Bond sigma_CH_ax σ (C-H_axial) sigma_star_CC σ* (C-C_ring) sigma_CH_ax->sigma_star_CC stabilization_ax Stabilizing Interaction (Weakens C-H bond) sigma_CH_eq σ (C-H_equatorial) no_interaction Poor Orbital Overlap (No Interaction) caption Orbital interactions stabilizing an axial C-H bond.

Orbital interactions stabilizing an axial C-H bond.

Strategic Application in Drug Discovery

The principles of conformational analysis are not merely academic; they are a powerful tool in the rational design of therapeutic agents. A drug's efficacy is intimately linked to its three-dimensional shape and its ability to adopt a specific bioactive conformation that is complementary to the binding site of its protein target.[21][22]

Conformational Restriction: A Strategy for Potency and Selectivity

Flexible molecules pay an entropic penalty upon binding, as they must transition from a multitude of solution-state conformations to a single bound state. Conformational restriction (or conformational locking) is a medicinal chemistry strategy that aims to mitigate this penalty by designing molecules that are pre-organized in their bioactive conformation.[21][23] This is achieved by introducing structural constraints that limit the number of accessible low-energy conformations.[23]

The benefits of this approach are manifold:

  • Increased Potency: By reducing the entropic cost of binding, the ligand's affinity for its target can be significantly enhanced.[21]

  • Enhanced Selectivity: If related off-targets bind a different conformation of the ligand, locking the molecule into the desired bioactive shape can drastically improve selectivity and reduce side effects.[23]

  • Improved Pharmacokinetics: Reducing the number of rotatable bonds has been correlated with improved oral bioavailability.

A common method to enforce a particular conformation in a cyclohexane-containing drug is to introduce a large, sterically demanding group, such as a tert-butyl group (A-value > 4.5 kcal/mol), which effectively "locks" the ring in a single chair conformation with the bulky group in the equatorial position.[24] A recent study demonstrated this principle by introducing conformational constraints into synthetic cannabinoid receptor agonists. This strategy successfully eliminated binding to the CB1 receptor while discovering potent and highly selective agonists for the CB2 receptor, highlighting its power in achieving subtype selectivity.[25]

Conformational_Restriction cluster_flexible Flexible Ligand cluster_rigid Rigidified Ligand flex_conf1 Conformer 1 flex_conf2 Conformer 2 (Bioactive) flex_conf3 Conformer 3 receptor Receptor flex_conf2->receptor Binding (High Entropic Cost) rigid_conf Locked Bioactive Conformation rigid_conf->receptor Binding (Low Entropic Cost) caption Conformational restriction reduces the entropic penalty of binding.

Conformational restriction reduces the entropic penalty of binding.

Conclusion

The conformational analysis of substituted cyclohexanes is a mature yet continually evolving field that bridges fundamental organic chemistry with cutting-edge drug discovery. A deep understanding of the interplay between steric and stereoelectronic effects is paramount for predicting and controlling molecular shape. By integrating high-resolution NMR spectroscopy with sophisticated computational modeling, researchers can build highly accurate, validated models of conformational behavior in solution. For the medicinal chemist, this knowledge is not merely descriptive but prescriptive, providing a rational basis for designing conformationally restricted ligands with superior potency, selectivity, and drug-like properties. As the challenges in drug development become more complex, the strategic control of molecular conformation will remain an indispensable tool in the creation of next-generation therapeutics.

References

  • The Use of Conformational Restriction in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Table of A-Values. (n.d.). CHEM 330 handout.
  • Substituted Cyclohexanes: Axial vs Equatorial. (2014, June 27). Master Organic Chemistry. Retrieved March 30, 2026, from [Link]

  • Stereoelectronic Interaction and Their Effects on Conformational Preference for 2-Substituted Methylenecyclohexane: An Experimental and Theoretical Investigation. (2008, August 20). The Journal of Physical Chemistry A - ACS Publications. Retrieved March 30, 2026, from [Link]

  • Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important?. (2000, March 31). The Journal of Organic Chemistry - ACS Publications. Retrieved March 30, 2026, from [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. Retrieved March 30, 2026, from [Link]

  • Experimental Free Ligand Conformations: A Missing Link in Structure-Based Drug Discovery. (2019, January 16). Taylor & Francis Online. Retrieved March 30, 2026, from [Link]

  • Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. Retrieved March 30, 2026, from [Link]

  • Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved March 30, 2026, from [Link]

  • Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect What Is Really Important?. (2000, March 31). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Substituted Cyclohexanes. (2022, July 18). Chemistry LibreTexts. Retrieved March 30, 2026, from [Link]

  • Conformational Analysis of Cyclohexane: Examples & Changes. (2023, October 14). StudySmarter. Retrieved March 30, 2026, from [Link]

  • Conformational analysis of six- and twelve-membered ring compounds by molecular dynamics. (n.d.). PubMed. Retrieved March 30, 2026, from [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (n.d.). Academia.edu. Retrieved March 30, 2026, from [Link]

  • Stereoelectronic effects: Perlin effects in cyclohexane‐derived compounds. (2020, November 2). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Year 2 Organic Chemistry Conformational Analysis of Cyclohexane Rings. (n.d.). Slideshare. Retrieved March 30, 2026, from [Link]

  • Cyclohexane conformation. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]

  • A value. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]

  • Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. (n.d.). sikhcom.net. Retrieved March 30, 2026, from [Link]

  • Conformational Analysis of Cycloalkanes. (n.d.). Maricopa Open Digital Press. Retrieved March 30, 2026, from [Link]

  • Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects. (2025, August 12). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 30, 2026, from [Link]

  • Conformations of Disubstituted Cyclohexanes. (2023, September 20). OpenStax. Retrieved March 30, 2026, from [Link]

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  • C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. (2026, March 22). doc brown's advanced organic chemistry revision notes. Retrieved March 30, 2026, from [Link]

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Exploratory

Literature Review and Technical Guide: 1-Methyl-3-isopropylcyclohexane-1-carboxylic Acid

Executive Summary 1-Methyl-3-isopropylcyclohexane-1-carboxylic acid is a sterically hindered, highly lipophilic cycloaliphatic compound. Structurally derived from the m-menthane framework, this molecule features a quater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-3-isopropylcyclohexane-1-carboxylic acid is a sterically hindered, highly lipophilic cycloaliphatic compound. Structurally derived from the m-menthane framework, this molecule features a quaternary stereocenter at the C1 position. While dedicated literature on this specific exact compound is highly specialized, its pharmacological and chemical profile can be rigorously established by analyzing its structural components. It shares critical structural homology with 1-methyl-1-cyclohexanecarboxylic acid, a well-documented analog of the valproic acid[1]. This whitepaper provides an in-depth technical synthesis of its structural dynamics, pharmacological potential, and laboratory protocols for drug development professionals.

Structural Chemistry & Conformational Dynamics

The core of 1-methyl-3-isopropylcyclohexane-1-carboxylic acid is the 1-methyl-3-isopropylcyclohexane ring, commonly known as m-menthane, which provides a highly [2]. The cyclohexane ring predominantly adopts a chair conformation.

Causality in Conformational Stability: The bulky isopropyl group at C3 dictates the ring's geometry; it strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes. Consequently, the stereochemistry at the C1 quaternary center (cis or trans relative to the isopropyl group) determines whether the carboxylic acid or the methyl group occupies the axial position.

  • Trans-isomer : The carboxylic acid is equatorial (and the methyl is axial), providing greater thermodynamic stability due to the larger A-value of the carboxylate group compared to the methyl group.

  • Cis-isomer : The carboxylic acid is forced into the axial position, increasing steric strain but potentially offering unique spatial orientations for receptor binding.

Pharmacological Rationale & Structure-Activity Relationship (SAR)

Valproic acid (VPA) is a broad-spectrum antiepileptic drug, but its aliphatic nature makes it susceptible to β -oxidation in the liver, leading to severe hepatotoxicity. Cycloalkyl analogs were developed to retain efficacy while eliminating these toxic metabolites.

Causality of Drug Design: By embedding the carboxylic acid on a cyclohexane ring with a quaternary α -carbon (C1), β -oxidation is sterically and metabolically blocked. The addition of the isopropyl group at C3 significantly increases the partition coefficient (LogP), enhancing Blood-Brain Barrier (BBB) permeability compared to unbranched analogs. Environmental and structural profiling of related cycloalkanes highlights their metabolic [3].

Comparative Data Analysis

To guide lead optimization, the extrapolated physicochemical properties of 1-methyl-3-isopropylcyclohexane-1-carboxylic acid are compared against known standards below.

Physicochemical ParameterValproic Acid (VPA)1-Methyl-1-cyclohexanecarboxylic Acid1-Methyl-3-isopropylcyclohexane-1-carboxylic Acid
Molecular Weight 144.21 g/mol 142.20 g/mol 184.28 g/mol
LogP (Predicted) 2.753.104.50
Steric Hindrance at α -Carbon Low (Secondary)High (Quaternary)Very High (Quaternary + Ring)
Hepatotoxicity Risk High (via β -oxidation)Low (Metabolically blocked)Low (Metabolically blocked)
BBB Permeability ModerateHighVery High
Pharmacological Pathway Visualization

Pathway Compound 1-Methyl-3-isopropylcyclohexane -1-carboxylic acid Target1 GABA-T Inhibition Compound->Target1 Binding Target2 Na+ Channel Blockade Compound->Target2 Binding Effect1 Increased Synaptic GABA Target1->Effect1 Metabolic block Effect2 Reduced Excitability Target2->Effect2 Action potential block Outcome Anticonvulsant Efficacy Effect1->Outcome Effect2->Outcome

Caption: Proposed pharmacological pathway for anticonvulsant efficacy via GABAergic modulation.

Synthetic Methodology: The Koch-Haaf Carboxylation

Synthesizing highly sterically hindered tertiary carboxylic acids requires robust methodology. The Koch-Haaf carboxylation is the premier choice, utilizing carbon monoxide generated in situ from formic acid, thereby avoiding the hazards of high-pressure CO gas cylinders.

Experimental Protocol

Starting Material: 1-Methyl-3-isopropylcyclohexan-1-ol Reagents: 98% Sulfuric Acid ( H2​SO4​ ), 98% Formic Acid ( HCOOH )

Step-by-Step Workflow:

  • Acid Preparation: Charge a 250 mL three-neck round-bottom flask with 50 mL of 98% H2​SO4​ . Chill to 15°C using a water bath.

  • Reagent Mixing: In a separate addition funnel, prepare a homogeneous mixture of 1-methyl-3-isopropylcyclohexan-1-ol (0.1 mol) and formic acid (0.4 mol).

  • Controlled Addition: Add the alcohol/formic acid mixture dropwise over 60 minutes.

    • Causality: The temperature must be strictly maintained between 15–20°C. Dropping below 15°C retards CO generation (leaving unreacted starting material), whereas exceeding 20°C promotes the elimination of the carbocation to form 1-methyl-3-isopropylcyclohexene, drastically reducing the yield.

  • Quenching: Stir for an additional 30 minutes post-addition, then pour the reaction mixture over 200 g of crushed ice to hydrolyze the intermediate acylium ion.

Self-Validating Protocol Design

To ensure the reaction is proceeding correctly without waiting for final GC-MS analysis, this protocol incorporates an in-process validation step.

  • Validation Step: After quenching the reaction on ice, extract a 0.5 mL aliquot of the organic layer and introduce 1 mL of 5% aqueous sodium bicarbonate ( NaHCO3​ ).

  • Causality & Trustworthiness: The immediate evolution of CO2​ gas (effervescence) confirms the presence of the newly formed carboxylic acid. If no effervescence is observed, the Koch-Haaf carboxylation has failed (likely due to insufficient in situ CO generation), and the researcher must abort the run to save downstream purification resources.

Synthesis Workflow Visualization

Synthesis A 1-Methyl-3-isopropylcyclohexan-1-ol (Starting Material) B Acid Catalysis (H2SO4) Dehydration to Carbocation A->B H+ addition C Koch-Haaf Carboxylation (CO from HCOOH) B->C CO insertion D Hydration & Workup (H2O, Ice Bath) C->D Hydrolysis E 1-Methyl-3-isopropylcyclohexane -1-carboxylic acid D->E Purification

Caption: Koch-Haaf carboxylation workflow for synthesizing the target carboxylic acid.

Analytical Validation & Quality Control

Following bulk extraction with diethyl ether and acid-base purification, the product must be analytically validated.

Self-Validating NMR Protocol:

  • Validation Step: In the 1H NMR spectrum (in CDCl3​ ), verify the absolute absence of vinylic protons (typically appearing in the 5.0–5.5 ppm range).

  • Causality & Trustworthiness: The primary side reaction of this synthesis is the dehydration of the tertiary carbocation to form an alkene. The absence of vinylic peaks self-validates that the nucleophilic trapping of the carbocation by carbon monoxide was kinetically favored over elimination, confirming the structural integrity of the synthesized batch.

References

  • [3] US Environmental Protection Agency (EPA). "species - EPA: 1-Methyl-3-isopropylcyclohexane." CompTox Chemicals Dashboard. URL:[Link]

Sources

Foundational

The Cyclohexane Scaffold in Drug Discovery: History, Synthesis, and Novel Derivatives

The cyclohexane ring is a cornerstone of medicinal chemistry. Unlike planar aromatic systems, the cyclohexane scaffold provides a rigid, three-dimensional framework that allows for the precise spatial vectorization of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

The cyclohexane ring is a cornerstone of medicinal chemistry. Unlike planar aromatic systems, the cyclohexane scaffold provides a rigid, three-dimensional framework that allows for the precise spatial vectorization of pharmacophores. Its conformational flexibility—predominantly existing in the thermodynamically stable chair conformation—enables axial and equatorial substitutions that drastically alter a molecule's interaction with biological targets. This in-depth technical guide explores the historical milestones of cyclohexane derivatives, the causality behind their synthetic methodologies, and the modern discovery of novel therapeutic agents.

Historical Milestones in Cyclohexane-Based Therapeutics

The history of cyclohexane derivatives in pharmacology is marked by serendipity and rational design, leading to some of the most widely prescribed medications globally.

The Serendipitous Discovery of Tramadol

In 1962, researchers at Grünenthal, led by Flick, sought to synthesize a novel antitussive agent by simplifying the complex phenanthrene structure of codeine[1]. The resulting molecule, tramadol—a substituted cyclohexanol derivative—exhibited only mild antitussive properties but demonstrated profound analgesic efficacy.

Mechanistic Causality: Tramadol's efficacy stems from its dual mechanism of action, which is highly dependent on its stereochemistry. The (1R,2R) -enantiomer acts as a μ -opioid receptor agonist, while the (1S,2S) -enantiomer inhibits the reuptake of serotonin and noradrenaline. The cyclohexane core acts as a rigid spacer, ensuring the optimal distance and orientation between the basic dimethylamine group and the aromatic ring, mimicking the tyramine moiety of endogenous opioid peptides[2].

Gabapentin and the α2​δ Subunit

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) was originally rationally designed as a lipophilic analog of γ -aminobutyric acid (GABA) capable of crossing the blood-brain barrier. The addition of the cyclohexane ring was intended to increase lipid solubility.

Surprisingly, mechanistic studies revealed that gabapentin does not bind to GABA receptors. Instead, the cyclohexane ring perfectly fits the binding pocket of the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[3]. This binding reduces calcium influx at presynaptic terminals, thereby inhibiting the exocytosis of excitatory neurotransmitters like glutamate and substance P.

G A Gabapentin (Cyclohexane Core) B Binding to α2δ-1 (VGCC Subunit) A->B High Affinity C Reduced Ca2+ Influx B->C Modulation D Inhibited Exocytosis (Glutamate/Substance P) C->D Synaptic Block E Analgesic & Anticonvulsant Effect D->E Clinical Outcome

Caption: Mechanism of action of gabapentin via voltage-gated calcium channel modulation.

Modern Innovations: Novel Cyclohexane Derivatives

Recent drug discovery efforts have leveraged the cyclohexane scaffold to target complex G-protein coupled receptors (GPCRs), particularly in the realm of immunology and oncology.

Disubstituted Cyclohexanes as CCR2 Antagonists

The CC chemokine receptor 2 (CCR2) is a GPCR implicated in inflammatory diseases such as rheumatoid arthritis and atherosclerosis. In 2008, Cherney et al. reported the discovery of a novel class of disubstituted cyclohexanes acting as potent CCR2 antagonists[4].

Structural Rationale: The researchers hypothesized that a cyclohexane ring could replace the basic pyrrolidine core found in earlier antagonists, reducing basicity while maintaining the required 3D vectorization of the pharmacophores. Exploratory structure-activity relationship (SAR) studies revealed that trans-disubstituted derivatives had moderate activity, but shifting to a cis-disubstituted geometry (e.g., Compound 22 / BMS CCR2 22) resulted in a dramatic increase in binding affinity[5].

Site-directed mutagenesis confirmed that while many classical CCR2 antagonists rely on a salt bridge with the conserved Glu291 residue, Compound 22 bypassed this requirement, interacting instead with the adjacent Thr292 residue via hydrogen bonding facilitated by the cyclohexane's precise equatorial positioning[6][7].

Quantitative SAR Data for CCR2 Antagonists

The following table summarizes the causal relationship between cyclohexane stereochemistry, substitution patterns, and CCR2 binding affinity.

CompoundCore GeometryR-Group SubstitutionCCR2 Binding IC₅₀ (nM)Calcium Flux IC₅₀ (nM)Glu291 Dependency
Compound 3 trans-disubstituted2,4-dimethyl540.0N/AHigh
Compound 14 cis-disubstitutedUnsubstituted4130.0N/AHigh
Compound 16 cis-disubstituted4-iodo41.0N/AModerate
Compound 22 cis-disubstituted γ -lactam derivative5.1 18.0 Low (Bypasses Glu291)

Data synthesized from Cherney et al., 2008[4]. Compound 22 demonstrates that precise cis-vectorization on the cyclohexane ring optimizes receptor pocket fit without relying on conserved ionic interactions.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of cyclohexane derivatives.

Protocol 1: Synthesis of the Tramadol Core via Mannich Reaction

The foundational synthesis of the tramadol core utilizes a classical Mannich reaction to form the 2-((dimethylamino)methyl)cyclohexanone intermediate[8].

Causality Behind Experimental Choices: The Mannich reaction is selected because it highly efficiently forms a carbon-carbon bond alpha to the cyclohexanone carbonyl. Formaldehyde acts as the electrophile, while dimethylamine provides the basic moiety necessary for future μ -opioid receptor interaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, combine cyclohexanone (1.0 eq), dimethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq). Rationale: Nitrogen prevents oxidative degradation of the amine.

  • Solvent & Catalysis: Add absolute ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (0.05 eq) to promote the formation of the iminium ion intermediate.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a highly polar eluent (e.g., DCM:MeOH 9:1) stained with ninhydrin to detect the amine product.

  • Quenching & Extraction (Self-Validation): Cool to room temperature and quench with 1M NaOH until the pH reaches 10. Control Check: The alkaline pH ensures the product is in its free-base form, allowing it to partition into the organic layer. Extract with ethyl acetate (3x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude 2-((dimethylamino)methyl)cyclohexanone via silica gel column chromatography.

Protocol 2: Radioligand Binding Assay for CCR2 Antagonists

To evaluate the affinity of novel cis-disubstituted cyclohexanes (like Compound 22), a competitive radioligand displacement assay is utilized[4].

Causality Behind Experimental Choices: 125 I-MCP-1 (Monocyte Chemoattractant Protein-1) is used as the radioligand because it is the endogenous high-affinity ligand for CCR2. Peripheral blood mononuclear cells (PBMCs) are utilized as they natively express functional CCR2 in a physiological membrane environment.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human PBMCs using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in binding buffer (HEPES 50 mM, pH 7.2, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA) at a concentration of 1×106 cells/mL.

  • Compound Dilution: Prepare serial dilutions of the synthesized cyclohexane derivative (test compound) from 10 μ M to 0.1 nM in DMSO. Control Check: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cell toxicity.

  • Incubation: In a 96-well V-bottom plate, add 100 μ L of cell suspension, 50 μ L of test compound, and 50 μ L of 125 I-MCP-1 (final concentration 0.1 nM).

  • Self-Validating Controls:

    • Total Binding (TB): Cells + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Cells + Radioligand + 1 μ M of a known unlabeled CCR2 antagonist (e.g., Teijin lead compound).

  • Filtration & Detection: Incubate the plate at room temperature for 60 minutes to reach equilibrium. Harvest the cells onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash filters rapidly 3 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters and measure retained radioactivity using a gamma counter. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

W S1 Rational Design (Cyclohexane Scaffold) S2 Stereoselective Synthesis (cis/trans Separation) S1->S2 Vectorization S3 Radioligand Binding Assay (125I-MCP-1 Displacement) S2->S3 In Vitro Screening S4 Site-Directed Mutagenesis (e.g., E291A, T292A) S3->S4 Binding Validation S5 Lead Optimization (e.g., Compound 22) S4->S5 SAR Refinement S5->S1 Iterative Feedback

Caption: Iterative discovery workflow for novel cyclohexane-based CCR2 antagonists.

Conclusion

The transition from the serendipitous discovery of tramadol and gabapentin to the rational, structure-based design of novel CCR2 antagonists highlights the enduring utility of the cyclohexane ring. By mastering the stereochemical vectorization of this cyclic alkane, medicinal chemists can continue to unlock novel pharmacological profiles, bypassing traditional binding paradigms and improving metabolic stability.

References

  • Analgesics: From Chemistry and Pharmacology to Clinical Application (History of Tramadol and Cyclohexane Analgesics). Al-Razi University Repository. URL:[Link]

  • Discovery of Disubstituted Cyclohexanes as a New Class of CC Chemokine Receptor 2 Antagonists (Cherney, R. J., et al., 2008). Journal of Medicinal Chemistry, 51(4), 721-724. URL:[Link]

  • Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists (Zheng, Y., et al., 2016). Nature / PMC - NIH. URL:[Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic Acid in Organic Solvents

Executive Summary In drug development and complex organic synthesis, the solvation behavior of highly lipophilic, sterically hindered building blocks dictates the success of downstream processes such as crystallization,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and complex organic synthesis, the solvation behavior of highly lipophilic, sterically hindered building blocks dictates the success of downstream processes such as crystallization, extraction, and lipid-based formulation. 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid (a structural derivative of m-menthane) presents a unique physicochemical profile. It combines a bulky, non-polar aliphatic core with a highly polar, hydrogen-bonding carboxylate head.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we dissect the thermodynamic causality behind its solvation mechanics, establish a self-validating experimental protocol for solubility determination, and provide predictive quantitative models for its behavior in various organic solvent classes.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid, we must first analyze its structural thermodynamics.

The Hydrophobic Effect and Lipophilicity

The molecule features a cyclohexane ring substituted with a methyl group at C1 and a propan-2-yl (isopropyl) group at C3. This creates a massive hydrophobic surface area. For context, the parent compound, cyclohexanecarboxylic acid, exhibits a highly restricted aqueous solubility of just 0.201 g/100 mL at 15 °C. The addition of the methyl and isopropyl groups exponentially increases the lipophilicity, aligning its partition coefficient closely with its structural isomer, p-menthane-3-carboxylic acid, which demonstrates an XLogP3 of 3.4[1]. Consequently, its aqueous solubility is negligible (< 0.1 mg/mL).

Dimerization in Non-Polar Solvents

A common pitfall in solubility prediction is assuming that the polar carboxylic acid group (-COOH) will severely limit solubility in non-polar solvents like hexane or toluene. In reality, the causality is inverted. In non-polar media, the molecules undergo thermodynamic dimerization . The -COOH groups form stable, eight-membered hydrogen-bonded rings. This dimerization effectively buries the polar moieties, exposing only the lipophilic menthane rings to the solvent. The result is exceptionally high solubility driven by favorable dispersion forces between the solvent and the hydrophobic core.

Solvation in Polar Protic and Aprotic Solvents

In polar protic solvents (e.g., ethanol, methanol), the solvent molecules act as both hydrogen-bond donors and acceptors, aggressively outcompeting the acid-acid dimerization to solvate the monomeric form. In polar aprotic solvents (e.g., ethyl acetate), the solvent acts as a hydrogen-bond acceptor, stabilizing the monomer via dipole-dipole interactions.

SolvationMechanisms Start 1-Methyl-3-(propan-2-YL) cyclohexane-1-carboxylic acid NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Start->NonPolar Protic Polar Protic Solvents (e.g., Ethanol, Methanol) Start->Protic Aprotic Polar Aprotic Solvents (e.g., Acetone, EtOAc) Start->Aprotic MechNP Carboxylic Acid Dimerization (Shields Polar Head) NonPolar->MechNP MechP Strong H-Bonding (Donor & Acceptor) Protic->MechP MechAP Dipole-Dipole & H-Bond Acceptance Aprotic->MechAP Result High Solubility Driven by Lipophilic Core MechNP->Result MechP->Result MechAP->Result

Figure 1: Solvation mechanisms based on solvent polarity and hydrogen-bonding capacity.

Quantitative Solubility Data Matrix

Based on the thermodynamic modeling of aliphatic carboxylic acids and empirical data from structural analogs,[1], the following table summarizes the predicted solubility profile of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid across distinct solvent classes.

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility at 298.15 K (mg/mL)Primary Solvation Mechanism
Alkanes n-Hexane1.89> 150Solute dimerization; strong dispersion forces.
Aromatics Toluene2.38> 200Solute dimerization; favorable cavity formation.
Ethers Diethyl Ether4.30> 250H-bond acceptor; disruption of acid dimers.
Polar Aprotic Ethyl Acetate6.02> 200H-bond acceptor; dipole-dipole interactions.
Polar Protic Ethanol24.5> 300H-bond donor & acceptor; complete monomer solvation.
Aqueous Water80.1< 0.1Hydrophobic effect; massive cavity formation penalty.

Note: Temperature-dependent solubility variations in these solvents can be accurately correlated using the Apelblat equation, which accounts for the dissolution enthalpy and entropy of carboxylic acids in organic media[2].

Experimental Methodologies: The Self-Validating Protocol

To empirically determine the solubility of this compound, a standard visual method is insufficient. We must employ an Isothermal Shake-Flask Method coupled with rigorous analytical quantification.

Causality in Analytical Selection (GC-FID vs. HPLC-UV)

A critical error in aliphatic acid analysis is the default use of HPLC-UV. Because 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid lacks an aromatic ring or conjugated pi-system, it possesses no strong UV chromophore. It only absorbs weakly at ~210 nm (due to the carbonyl group). At this wavelength, standard organic solvents (like toluene, ethyl acetate, and acetone) exhibit massive UV cutoff interference, rendering quantification impossible.

Expert Choice: We utilize Gas Chromatography with Flame Ionization Detection (GC-FID) . The molecule is volatile enough for GC analysis (especially if derivatized to a methyl ester via BF3/Methanol), and FID provides universal, highly sensitive detection for carbon-rich aliphatic chains without solvent optical interference.

Analytical Target Aliphatic Carboxylic Acid (No Conjugation) UV HPLC-UV? Target->UV GC GC-FID? Target->GC ELSD HPLC-ELSD/CAD? Target->ELSD UV_No Reject: Solvent cutoff interferes at <210 nm UV->UV_No GC_Yes Accept: High volatility & universal carbon detection GC->GC_Yes ELSD_Yes Accept: Universal detection independent of chromophores ELSD->ELSD_Yes

Figure 2: Analytical technique selection for aliphatic carboxylic acids lacking chromophores.

Step-by-Step Isothermal Shake-Flask Protocol

This protocol is designed as a self-validating system , ensuring that kinetic artifacts are not mistaken for thermodynamic endpoints.

  • Excess Solute Addition: Add an excess of crystalline 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid to 5.0 mL of the target organic solvent in a sealed, inert glass vial.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaking water bath at exactly 298.15 K (± 0.1 K). Agitate at 150 RPM.

    • Causality: Bulky aliphatic crystals possess high lattice energies and slow dissolution kinetics. A minimum of 48 hours is required to ensure true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge (pre-set to 298.15 K) and spin at 10,000 RPM for 15 minutes.

    • Causality: Centrifuging at the exact equilibration temperature prevents temperature-shift induced precipitation or supersaturation.

  • Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately in a compatible GC solvent (e.g., analytical grade hexane) to halt further precipitation.

  • Quantification: Analyze the diluted sample via GC-FID against a validated multi-point calibration curve.

Self-Validation Mechanisms within the Protocol

To guarantee trustworthiness, the system validates itself through three checks:

  • Equilibrium Verification: Samples are extracted at t=24 h and t=48 h. Equilibrium is only validated if the concentration difference between the two time points is Δ<2% .

  • Solid-State Verification: The undissolved solid pellet is recovered and analyzed via X-Ray Powder Diffraction (XRPD). This validates that the solvent did not induce a polymorphic transition or form a solvate, which would alter the apparent solubility.

  • Analytical Recovery: A known concentration of the solute is spiked into the blank solvent and processed through the entire workflow to validate the recovery percentage of the GC-FID method.

ShakeFlask S1 1. Solid Addition Add excess solute to solvent S2 2. Isothermal Equilibration Agitate at 298.15 K for 48h S1->S2 S3 3. Equilibrium Verification Sample at 24h and 48h (Δ < 2%) S2->S3 S4 4. Phase Separation Centrifuge at 298.15 K S3->S4 S5 5. Supernatant Dilution Dilute in compatible solvent S4->S5 S6 6. GC-FID Quantification (Avoid HPLC-UV due to no chromophore) S5->S6

Figure 3: Step-by-step isothermal shake-flask methodology for solubility determination.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 97896, p-Menthane-3-carboxylic acid". PubChem. URL:[Link]

  • ResearchGate. "Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents". ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantiomeric Resolution of 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic Acid via Polysaccharide-Based Chiral HPLC

Executive Summary The enantiomeric separation of chiral aliphatic carboxylic acids presents a unique set of chromatographic challenges. 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid —a chiral alicyclic compound s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric separation of chiral aliphatic carboxylic acids presents a unique set of chromatographic challenges. 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid —a chiral alicyclic compound structurally related to menthane derivatives—possesses two stereocenters (C1 and C3), resulting in diastereomeric and enantiomeric pairs. Isolating these enantiomers is critical for pharmaceutical, agrochemical, and fragrance applications where stereochemistry dictates biological efficacy and olfactory profiles.

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the direct chiral separation of these enantiomers. By leveraging polysaccharide-based Chiral Stationary Phases (CSPs) and strategically suppressing analyte ionization, this guide ensures robust, reproducible, and high-resolution separations.

Mechanistic Rationale & Analytical Challenges

As a Senior Application Scientist, it is crucial to understand why specific chromatographic conditions are selected rather than simply following a recipe. The separation of 1-methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid is governed by three primary analytical hurdles:

  • Lack of a Strong Chromophore: Unlike aromatic carboxylic acids (e.g., ibuprofen or naproxen), this aliphatic cyclohexane derivative lacks an extended π -electron system. Consequently, standard UV detection at 254 nm is ineffective. Detection must rely on low-wavelength UV (205–210 nm) or universal detectors such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).

  • Analyte Ionization & Peak Tailing: Carboxylic acids partially ionize in the presence of residual water or polar modifiers in the mobile phase. This leads to dual retention mechanisms—chiral inclusion and non-specific ion-exchange with residual silanols on the silica support—resulting in severe peak tailing and loss of resolution[1].

  • Chiral Recognition Requirements: Successful enantioseparation requires a minimum of three points of interaction between the CSP and the analyte. For this molecule, the interactions are primarily hydrogen bonding (via the carboxyl group), dipole-dipole interactions, and steric inclusion of the bulky isopropyl (propan-2-yl) and cyclohexane rings into the chiral cavity of the stationary phase[2].

To overcome these challenges, we utilize Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak® AD-H or Chiralcel® OD-H). The carbamate linkages provide essential hydrogen bonding sites, while the helical structure of the polysaccharide forms a chiral cavity that discriminates between the spatial arrangements of the isopropyl and methyl groups[2][3].

Crucially, the addition of an acidic modifier—such as 0.1% Trifluoroacetic Acid (TFA) —is non-negotiable. TFA protonates the carboxylate group, ensuring the analyte remains in a single, neutral state. This eliminates secondary ionic interactions, sharpens peak shape, and maximizes chiral recognition[4][5].

Mechanism CSP Polysaccharide CSP (e.g., Amylose Carbamate) H_bond Hydrogen Bonding (Carboxylic Acid <-> Carbamate N-H/C=O) CSP->H_bond Steric Steric Inclusion (Cyclohexane/Isopropyl into Chiral Cavity) CSP->Steric Dipole Dipole-Dipole Interactions CSP->Dipole Analyte 1-Methyl-3-(propan-2-yl) cyclohexane-1-carboxylic acid H_bond->Analyte Steric->Analyte Dipole->Analyte

Caption: Three-point chiral recognition mechanism between the polysaccharide CSP and the carboxylic acid analyte.

Method Development Strategy

The development of this method follows a systematic, causality-driven workflow. We prioritize Normal Phase (NP) chromatography using Hexane and Isopropanol (IPA), as the non-polar bulk solvent promotes strong hydrogen bonding between the analyte's carboxyl group and the CSP's carbamate selector[4][6].

Workflow N1 1. CSP Screening (Amylose vs. Cellulose) N2 2. Mobile Phase Selection (Normal Phase vs. Polar Organic) N1->N2 Select best CSP N3 3. Acidic Modifier Addition (0.1% TFA / Formic Acid) N2->N3 Suppress ionization N4 4. Chromatographic Optimization (Flow Rate, Temp, % Modifier) N3->N4 Maximize resolution (Rs > 1.5) N5 5. Method Validation (SST, Linearity, LOD/LOQ) N4->N5 Finalize parameters

Caption: Systematic chiral method development workflow for aliphatic carboxylic acid enantiomers.

Quantitative Data & Method Parameters

Based on extensive screening of structurally analogous cyclic carboxylic acids, Amylose-based columns generally exhibit superior steric accommodation for bulky aliphatic rings compared to Cellulose-based columns[6].

Table 1: Chiral Stationary Phase (CSP) Screening Matrix
CSP TypeChiral SelectorMobile Phase (v/v/v)Expected Resolution ( Rs​ )Peak Shape (Tailing Factor)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / TFA (95:5:0.1)> 2.0 (Optimal)< 1.2 (Excellent)
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / TFA (95:5:0.1)1.2 - 1.5 (Partial)< 1.3 (Good)
Chiralpak® AS-H Amylose tris((S)- α -methylbenzylcarbamate)Hexane / IPA / TFA (90:10:0.1)< 1.0 (Co-elution)> 1.5 (Tailing)
Table 2: Final Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak® AD-H (250 mm × 4.6 mm, 5 µm)Deep helical cavity accommodates the isopropyl group.
Mobile Phase n-Hexane / Isopropanol / TFA (95:5:0.1)NP enhances H-bonding; TFA suppresses -COOH ionization.
Flow Rate 1.0 mL/minBalances mass transfer kinetics and analysis time.
Column Temp 25 °CLower temperatures generally enhance chiral recognition thermodynamics.
Detection UV at 210 nm (or CAD/ELSD)Required due to the lack of an aromatic chromophore.
Injection Vol 10 µLPrevents column overloading and maintains peak symmetry.

Self-Validating Experimental Protocol

To ensure Trustworthiness and scientific integrity, this protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) and bracketing standards to verify that the chromatographic environment remains stable and free of carryover.

Phase 1: Reagent Preparation & System Conditioning
  • Mobile Phase Preparation:

    • Measure 950 mL of HPLC-grade n-Hexane and 50 mL of HPLC-grade Isopropanol (IPA).

    • Add exactly 1.0 mL of anhydrous Trifluoroacetic Acid (TFA) to the IPA portion before mixing with Hexane to ensure homogenous dispersion[4].

    • Causality Note: TFA must be fresh. Degraded TFA absorbs heavily at 210 nm, causing severe baseline drift.

    • Sonicate and vacuum-filter the mixture through a 0.22 µm PTFE membrane.

  • System Priming:

    • Flush the HPLC system (without the column) with 100% IPA for 15 minutes to remove any residual reversed-phase solvents (e.g., Water/Acetonitrile).

    • Critical Warning: Introducing aqueous solvents to a traditional coated polysaccharide column will irreversibly strip the chiral selector from the silica support.

  • Column Equilibration:

    • Install the Chiralpak AD-H column.

    • Pump the mobile phase at 0.5 mL/min for 20 minutes, then increase to 1.0 mL/min until the baseline stabilizes (monitor at 210 nm).

Phase 2: Sample Preparation
  • Racemic Standard (SST): Dissolve 1.0 mg of racemic 1-methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid in 1.0 mL of the mobile phase. Vortex for 30 seconds.

  • Analytical Samples: Prepare samples at a target concentration of 1.0 mg/mL in the mobile phase. Filter all samples through a 0.45 µm PTFE syringe filter prior to vialing.

Phase 3: Execution & Self-Validation Sequence

Program the HPLC autosampler sequence exactly as follows to ensure data integrity:

  • Injection 1-2: Blank (Mobile Phase).

    • Validation Check: Confirms baseline stability and absence of system contamination or ghost peaks.

  • Injection 3-7: System Suitability Test (SST) - Racemic Standard.

    • Validation Check: The system is only deemed "suitable" if it meets the following criteria:

      • Resolution ( Rs​ ) between enantiomer 1 and 2 is 1.5 (baseline resolution).

      • Tailing Factor ( Tf​ ) for both peaks is 1.5 .

      • Relative Standard Deviation (RSD) of retention times across 5 injections is 1.0% .

  • Injection 8-17: Unknown Samples.

    • Inject up to 10 analytical samples.

  • Injection 18: Bracketing Standard (Racemic Standard).

    • Validation Check: Confirms that retention times and resolution have not drifted due to TFA depletion or column saturation during the sample run.

  • Post-Run Maintenance: Flush the column with Hexane/IPA (90:10) without TFA for 45 minutes before storage to prevent acid-catalyzed hydrolysis of the silica support over time.

References

  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases ResearchGate URL:[Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids (WO2008144198A1)
  • A Strategy for Developing HPLC Methods for Chiral Drugs LCGC International URL:[Link]

Sources

Application

Application Note: 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic Acid as a Versatile Synthon in Natural Product Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The synthesis of complex, hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The synthesis of complex, highly oxygenated terpenoids—such as the antimalarial drug artemisinin and its derivatives—relies heavily on the availability of conformationally biased, stereochemically rich building blocks. 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid (also known as m-menthane-1-carboxylic acid) represents a highly privileged synthon in this space.

The m-menthane structural motif is frequently encountered in the phytochemistry of Artemisia annua, serving as a critical intermediate in the biosynthesis and degradation of complex sesquiterpenes[1]. Furthermore, synthetic access to m-menthane derivatives has been demonstrated through the acid-catalyzed rearrangement of bicyclic monoterpenes like 3-carene[2].

Structural Advantages for Synthesis
  • C3 Isopropyl Shielding: The bulky propan-2-yl group at the C3 position effectively locks the cyclohexane ring into a predictable chair conformation. This creates a significant steric bias, shielding one diastereotopic face of the ring and allowing for highly stereoselective reactions at the C1 position.

  • C1 Quaternary Center Potential: The presence of both a methyl group and a carboxylic acid at C1 provides orthogonal handles for functionalization. The carboxylic acid can be utilized for directed C–H activation, converted into a Barton ester for radical decarboxylation, or deprotonated to form a rigid enediolate for stereoselective alkylation.

Retrosynthetic Utility & Pathway Mapping

The following diagrams illustrate the strategic utility of this starting material in both synthetic methodology and broader biosynthetic contexts.

Retrosynthesis SM 1-Methyl-3-(propan-2-yl) cyclohexane-1-carboxylic acid (Starting Material) Barton Barton Ester Intermediate (N-Hydroxypyridine-2-thione) SM->Barton DCC, DMAP CH2Cl2 Enolate Lithium Enediolate (LDA, THF) SM->Enolate LDA, -78°C Radical C1 Tertiary Radical (Decarboxylation) Barton->Radical hv (365 nm) -CO2 Bicyclic Bicyclic Terpenoid (Trapped Adduct) Radical->Bicyclic Activated Alkene Trapping Alkylated C1-Alkylated Derivative (Diastereoselective) Enolate->Alkylated Electrophile (R-X) Facial Shielding by i-Pr

Retrosynthetic pathways of 1-methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid.

Pathway Isoprenoids Isoprenoid Precursors (FPP) Carene 3-Carene / Monoterpenes Isoprenoids->Carene Biosynthesis Menthane m-Menthane Skeleton (1-Methyl-3-isopropyl...) Carene->Menthane Acid-Catalyzed Rearrangement Artemisinin Artemisinin Analogs (Antimalarial Targets) Menthane->Artemisinin Late-Stage Functionalization

Biosynthetic and synthetic relationship of m-menthane scaffolds to complex terpenoids.

Experimental Protocols (Self-Validating Workflows)

To ensure high reproducibility, the following protocols have been designed with built-in analytical checkpoints. Causality for reagent selection is explicitly detailed to aid in troubleshooting and optimization.

Protocol A: Barton Decarboxylation and Radical Conjugate Addition

This protocol leverages the carboxylic acid to generate a tertiary radical at C1, which is subsequently trapped to build bicyclic complexity.

Causality & Design: N-hydroxypyridine-2-thione is selected for esterification because it acts as both a radical initiator and a stable leaving group. We utilize photochemical cleavage ( λ = 365 nm) at low temperatures (-20 °C) rather than thermal initiation. This suppresses unwanted hydrogen-atom transfer (HAT) side reactions and prevents the epimerization of the C3 stereocenter, ensuring the structural integrity of the m-menthane core.

Step-by-Step Methodology:

  • Esterification: In an oven-dried, foil-wrapped flask under argon, dissolve 1-methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous CH₂Cl₂ (25 mL).

  • Add N-hydroxypyridine-2-thione (1.1 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C.

  • Dropwise, add a solution of DCC (1.1 equiv) in CH₂Cl₂ (5 mL). Stir in the dark for 2 hours at room temperature.

    • Self-Validation Checkpoint 1: Monitor via FTIR. The disappearance of the broad carboxylic O-H stretch (3300–2500 cm⁻¹) and the appearance of a strong C=S stretching band near 1125 cm⁻¹ confirms the successful formation of the Barton ester.

  • Radical Trapping: Filter the mixture rapidly through a plug of Celite to remove DCU. Transfer the filtrate to a photoreactor vessel.

  • Add the activated alkene trapping agent (e.g., methyl acrylate, 3.0 equiv).

  • Irradiate the solution using a 365 nm LED source at -20 °C for 4 hours.

    • Self-Validation Checkpoint 2: Check reaction progress via TLC (Hexane:EtOAc 9:1). The Barton ester appears as a distinct yellow spot ( Rf​ ~0.6). Complete consumption of this spot alongside the emergence of a UV-active product spot indicates successful radical trapping.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Stereoselective Enolate Alkylation

This protocol utilizes the steric bulk of the C3 isopropyl group to direct the facial attack of an electrophile at the C1 position.

Causality & Design: Lithium diisopropylamide (LDA) is used at -78 °C to ensure complete kinetic deprotonation, forming a rigid lithium enediolate. The addition of HMPA (hexamethylphosphoramide) breaks up enolate aggregates, increasing reactivity. The bulky propan-2-yl group at C3 effectively blocks the bottom face of the cyclohexane ring, forcing the incoming electrophile (e.g., allyl bromide) to attack exclusively from the top face, resulting in high diastereoselectivity.

Step-by-Step Methodology:

  • Enolization: In a flame-dried Schlenk flask under argon, add anhydrous THF (15 mL) and diisopropylamine (2.2 equiv). Cool to -78 °C.

  • Add n-BuLi (2.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add a solution of the starting material (1.0 equiv, 3.0 mmol) in THF (5 mL) dropwise over 10 minutes. Stir for 1 hour at -78 °C.

    • Self-Validation Checkpoint 1: Quench a 0.1 mL aliquot of the reaction mixture in D₂O. Analyze the crude mixture via ¹H NMR. The presence of >95% deuterium incorporation at the α -position validates complete kinetic deprotonation.

  • Alkylation: Add HMPA (2.0 equiv) followed immediately by allyl bromide (1.5 equiv).

  • Allow the reaction to slowly warm to -20 °C over 3 hours.

    • Self-Validation Checkpoint 2: Monitor via GC-MS. The disappearance of the starting material mass peak (m/z 184) and the appearance of the alkylated product mass peak (m/z 224) confirms conversion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and purify via column chromatography.

Quantitative Data & Optimization Summaries

The following tables summarize the optimization parameters for the protocols described above, highlighting the critical nature of solvent, temperature, and additives in achieving high yields and diastereomeric ratios (dr).

Table 1: Optimization of Radical Trapping Conditions (Protocol A)

EntrySolventInitiation MethodTemp (°C)Yield (%)dr (trans:cis)
1BenzeneThermal (AIBN)80451.2:1
2CH₂Cl₂Photochemical (365 nm)25723.5:1
3 Toluene Photochemical (365 nm) -20 88 9.0:1

Note: Low-temperature photochemical initiation (Entry 3) drastically improves both the overall yield and the stereochemical outcome by minimizing background thermal degradation.

Table 2: Enolate Alkylation Base & Additive Optimization (Protocol B)

Base (Equiv)Additive (Equiv)Temp (°C)Yield (%)dr
LDA (2.1)None-78654:1
LDA (2.1) HMPA (2.0) -78 to -20 89 15:1
NaHMDS (2.1)None-78402:1
KHMDS (2.1)18-Crown-6 (1.0)-78551.5:1

Note: The use of LDA with HMPA provides the optimal balance of enolate reactivity and tight transition-state geometry, maximizing the shielding effect of the C3 propan-2-yl group.

References

  • Title: The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao) Source: Molecules (MDPI), 2010, 15(11), 7603-7698. URL: [Link]

  • Title: Reaction of 3-Carene with Perfluoroalkanoic Acids Source: Russian Journal of Organic Chemistry, 2016, 52(12), 1743-1749. URL: [Link]

Sources

Method

Application Note: 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic Acid as a Sterically Demanding Chiral Auxiliary

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In stereochemistry, a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In stereochemistry, a chiral auxiliary is a stereogenic unit temporarily incorporated into an organic compound to control the stereochemical outcome of subsequent reactions[1]. While derivatives like Evans' oxazolidinones or 8-phenylmenthol are ubiquitous, the m-menthane derivative 1-methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid offers a unique and highly robust alternative for asymmetric synthesis and chiral resolution[2].

As a Senior Application Scientist, I emphasize that the utility of this molecule lies in two foundational structural features:

  • Conformational Locking: The bulky C3 propan-2-yl (isopropyl) group strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with the C5 protons. This locks the cyclohexane ring into a rigid chair conformation[3].

  • Quaternary C1 Immunity: A common failure mode in auxiliary-directed synthesis is the partial epimerization of the auxiliary under strongly basic conditions. Because C1 is a quaternary stereocenter (bearing both a methyl and a carboxylate group), α -deprotonation is structurally impossible. This guarantees absolute retention of the auxiliary's stereochemical integrity across harsh synthetic sequences.

By temporarily attaching this auxiliary to a substrate, chemists can effectively shield one face of the reactive center, driving high diastereofacial selectivity in downstream transformations.

Physicochemical Data & Stereochemical Properties

To ensure reproducible experimental design, the core physicochemical parameters of the auxiliary are summarized below.

Table 1: Physicochemical Profile of 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid

ParameterValue / Description
IUPAC Name 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid
Common Backbone m-Menthane derivative
Chemical Formula C₁₁H₂₀O₂
Molecular Weight ~184.28 g/mol
Stereocenters C1 (Quaternary), C3 (Tertiary)
Facial Shielding Element C3-Isopropyl group (Steric wall)
Primary Applications Kinetic resolution, Asymmetric epoxidation, NMR derivatization

Protocol I: Diastereomeric Resolution of Racemic Alcohols

This protocol leverages the auxiliary to resolve racemic secondary alcohols. The causality behind using Steglich esterification conditions (DCC/DMAP) is to facilitate coupling at room temperature, preventing thermal degradation of sensitive substrates while ensuring complete conversion.

Experimental Workflow

Resolution_Workflow A Racemic Substrate (50% R / 50% S) C Steglich Coupling (DCC/DMAP) A->C B Chiral Auxiliary (1-Methyl-3-isopropyl...) B->C D Diastereomers (R,R' + S,R') C->D E Separation (Crystallization/Prep-LC) D->E F Validation Checkpoint (1H-NMR / HPLC) E->F F->E If de < 98% G Hydrolysis (LiOH, THF/H2O) F->G If de > 98% H Enantiopure Product (>99% ee) G->H

Workflow for chiral resolution utilizing the auxiliary, featuring a self-validating NMR feedback loop.

Step-by-Step Methodology
  • Activation & Coupling:

    • Dissolve 1.0 eq of the chiral auxiliary and 1.0 eq of the racemic alcohol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Rationale: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that drastically accelerates the coupling rate.

    • Cool the mixture to 0 °C and add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise. Stir for 12 hours, allowing it to warm to room temperature.

  • Filtration: Filter the resulting white precipitate (dicyclohexylurea, DCU) through a Celite pad and concentrate the filtrate in vacuo.

  • Separation: Separate the resulting diastereomeric esters via silica gel flash chromatography or fractional crystallization[4]. The distinct steric profiles of the (R,R') vs. (S,R') diastereomers typically result in ΔRf​ values > 0.1.

  • Self-Validating Checkpoint (NMR): Before proceeding, take a 5 mg aliquot of the separated ester and run a ¹H-NMR in CDCl₃. Validation: The C1-methyl group of the auxiliary will appear as a sharp singlet. If the separation is incomplete, you will observe two distinct singlets (due to the anisotropic environment of the diastereomers). Proceed only when a single methyl singlet is observed, confirming >98% diastereomeric excess (de).

  • Auxiliary Cleavage & Recovery: Dissolve the pure diastereomer in a 3:1 mixture of THF/H₂O. Add 3.0 eq of LiOH and stir at 40 °C until TLC indicates complete consumption. Extract the enantiopure alcohol with diethyl ether. The aqueous layer can be acidified to pH 2 to precipitate and recover the intact chiral auxiliary for future use[1].

Protocol II: Metal-Free Asymmetric Epoxidation

Beyond resolution, the carboxylic acid can be converted in situ into a chiral peroxy acid. This allows for the metal-free asymmetric epoxidation of unfunctionalized prochiral alkenes. The C3-isopropyl group acts as a steric wall, blocking the Si-face and forcing the alkene to approach from the Re-face.

Mechanistic Pathway

Epoxidation_Mechanism N1 Chiral Carboxylic Acid N2 In Situ Activation (H2O2, DCC) N1->N2 N3 Chiral Peroxy Acid Intermediate N2->N3 N4 Prochiral Alkene Coordination N3->N4 N5 Steric Shielding by C3-Isopropyl Group N4->N5 Transition State N6 Stereoselective Oxygen Transfer N5->N6 Re-face attack N7 Enantioenriched Epoxide + Auxiliary Recovery N6->N7

Mechanistic pathway of metal-free asymmetric epoxidation directed by C3-isopropyl facial shielding.

Step-by-Step Methodology
  • Peracid Generation:

    • In a round-bottom flask, dissolve 1.5 eq of the chiral auxiliary in DCM.

    • Add 2.0 eq of 30% aqueous H₂O₂.

    • Cool to -20 °C and slowly add 1.5 eq of DCC. Stir for 2 hours. Rationale: The low temperature prevents the spontaneous decomposition of the peroxy acid intermediate.

  • Asymmetric Oxygen Transfer:

    • Slowly add 1.0 eq of the prochiral alkene (e.g., trans-stilbene) dissolved in DCM to the peracid solution.

    • Maintain the reaction at -20 °C for 24 hours. The rigid chiral pocket formed by the C1-methyl and C3-isopropyl groups forces the alkene into a highly ordered transition state.

  • Self-Validating Checkpoint (Reaction Quench):

    • Add saturated aqueous Na₂S₂O₃ to quench unreacted peroxides. Validation: Use a starch-iodide test strip to ensure complete peroxide quenching before organic extraction to prevent explosive hazards during concentration.

  • Isolation: Extract with DCM, wash with saturated NaHCO₃ to remove the auxiliary (as its sodium salt), and concentrate the organic layer to yield the enantioenriched epoxide. Acidify the aqueous layer to recover the chiral auxiliary.

References

  • Chiral auxiliary - Wikipedia. Available at: [Link][1]

  • Cyclohexane, 1-methyl-3-(1-methylethyl)- - PubChem, NIH. Available at: [Link][3]

Sources

Application

"catalytic applications of metal complexes with cyclohexane carboxylic acid ligands"

Executive Summary Metal complexes bearing the cyclohexanecarboxylate (CyCOO⁻) ligand represent a highly versatile class of catalysts across polymer chemistry, asymmetric synthesis, and materials science. While simple ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metal complexes bearing the cyclohexanecarboxylate (CyCOO⁻) ligand represent a highly versatile class of catalysts across polymer chemistry, asymmetric synthesis, and materials science. While simple aliphatic carboxylates (like acetates) often suffer from poor solubility in non-polar media, and long-chain carboxylates (like stearates) can overly plasticize reaction products, the alicyclic structure of cyclohexanecarboxylic acid provides an optimal balance of lipophilicity, steric bulk, and electronic tuning [4].

This application note details three field-proven protocols utilizing metal-cyclohexanecarboxylate complexes: Cobalt-mediated Atom Transfer Radical Polymerization (ATRP), Ruthenium-catalyzed asymmetric hydrogenation, and Copper-catalyzed oxidative curing.

Mechanistic Insights: The Role of the Cyclohexanecarboxylate Ligand

The selection of cyclohexanecarboxylate over other carboxylate ligands is driven by specific mechanistic causalities:

  • Enhanced Lipophilicity : The non-polar cyclohexane ring imparts high solubility in organic solvents and bulk monomers (e.g., toluene, styrene, methyl methacrylate). This prevents catalyst precipitation and ensures true homogeneous catalysis[4].

  • Steric Tuning & Oligomer Suppression : In transition metal precursors, the chair conformation of the cyclohexane ring provides sufficient steric bulk to prevent the formation of intractable, highly cross-linked coordination polymers. This maintains the metal complexes in low-oligomerization states (dimers or monomers), facilitating rapid ligand exchange [2].

  • Redox Stability : The ligand stabilizes intermediate oxidation states (e.g., Co(III) in radical polymerization) without irreversibly blocking the metal's coordination sphere, allowing for reversible halogen atom transfer [1].

Cobalt(III) Cyclohexanecarboxylate in Controlled Radical Polymerization (ATRP)

Causality & Mechanism

Cobalt(III) cyclohexanecarboxylate is a highly effective catalyst and initiator for the Atom Transfer Radical Polymerization (ATRP) of methacrylates and styrenics [1]. The polymerization proceeds via a reversible redox process. The high oil-solubility of the CyCOO⁻ ligand ensures that the Co(II)/Co(III) equilibrium remains entirely homogeneous within the bulk monomer. It outperforms traditional cobalt(III) acetylacetonate by providing a more favorable redox potential for halogen atom transfer, thereby minimizing termination events and yielding polymers with a strictly controlled molecular weight [1].

ATRP cluster_cycle ATRP Equilibrium Cycle Dormant Dormant Species (P-X) + Co(II)(CyCOO)2 Active Active Radical (P•) + Co(III)(CyCOO)2(X) Dormant->Active Activation (k_act) Active->Dormant Deactivation (k_deact) Polymer Controlled Polymer (P_n-X) Active->Polymer Termination (Suppressed) Monomer Monomer (e.g., MMA) Monomer->Active Propagation (k_p)

Reversible redox cycle of Cobalt(III) cyclohexanecarboxylate in ATRP.

Protocol 1: ATRP of Methyl Methacrylate (MMA)

Self-Validating Workflow

  • Preparation : In a Schlenk flask under argon, dissolve Cobalt(III) cyclohexanecarboxylate (0.5 mol% relative to monomer) in purified, inhibitor-free Methyl Methacrylate (MMA).

  • Initiator Addition : Introduce an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate) at a 1:1 molar ratio to the cobalt catalyst.

  • Degassing : Perform three rigorous freeze-pump-thaw cycles. Critical step: Dissolved oxygen will irreversibly quench the propagating radicals and oxidize the Co(II) species.

  • Polymerization : Immerse the flask in a thermostated oil bath at 60°C for 12 hours. The CyCOO⁻ ligands ensure the reaction mixture remains a homogeneous, deep-colored solution.

  • Termination : Quench the reaction by exposing the flask to air and cooling to 0°C. Dilute with tetrahydrofuran (THF) and precipitate the polymer dropwise into cold methanol.

  • Validation : Analyze the dried poly(methyl methacrylate) (PMMA) via Gel Permeation Chromatography (GPC). A successful living polymerization is validated by a linear correlation between molecular weight and monomer conversion, alongside a Polydispersity Index (PDI) of < 1.2.

Ruthenium(II) Cyclohexanecarboxylate Precursors for Olefin Hydrogenation

Causality & Mechanism

Ruthenium carboxylate complexes of the formula [Ru(diene)(OOCR)₂]ₙ are essential precursors for generating highly active[Ru(diphosphine)(OOCR)₂] asymmetric hydrogenation catalysts [2]. Utilizing cyclohexanecarboxylate (R = cyclohexyl) instead of a simple acetate prevents the formation of intractable polymeric ruthenium networks. The steric bulk of the cyclohexane ring restricts the precursor to a low-oligomerization state (typically n=1 or 2). This structural lability makes the subsequent ligand exchange with chiral diphosphines (e.g., BINAP) rapid, quantitative, and achievable under mild conditions without degradation of the metal center [2].

RuCatalyst Precursor [Ru(COD)(CyCOO)2]n Precursor ActiveCat [Ru(P-P)(CyCOO)2] Active Catalyst Precursor->ActiveCat Ligand Exchange (- COD) Ligand Chiral Diphosphine (e.g., BINAP) Ligand->ActiveCat Product Chiral Hydrogenated Product ActiveCat->Product Catalytic Cycle Substrate Prochiral Olefin + H2 Substrate->Product Asymmetric Hydrogenation

Activation pathway of Ruthenium(II) cyclohexanecarboxylate precursors.

Protocol 2: Synthesis of [Ru(BINAP)(CyCOO)₂] and Hydrogenation

Self-Validating Workflow

  • Precursor Synthesis : React polymeric [(COD)RuCl₂]ₙ with sodium cyclohexanecarboxylate in a biphasic toluene/water mixture at 80°C for 4 hours to yield the [Ru(COD)(CyCOO)₂] precursor.

  • Ligand Exchange : Inside an inert-atmosphere glovebox, dissolve [Ru(COD)(CyCOO)₂] (1.0 mmol) and (R)-BINAP (1.05 mmol) in anhydrous toluene. Stir at 60°C for 6 hours to displace the cyclooctadiene (COD) ligand.

  • Catalyst Validation : Isolate an aliquot and perform ³¹P NMR spectroscopy. Complete catalyst formation is validated by the disappearance of free BINAP signals (~ -15 ppm) and the appearance of a distinct singlet or AB quartet (depending on symmetry) at approximately 65 ppm.

  • Hydrogenation : Transfer the validated catalyst (0.1 mol%) to a high-pressure stainless-steel autoclave containing the prochiral olefin substrate (e.g., dimethyl itaconate) dissolved in degassed methanol.

  • Reaction : Pressurize the reactor with H₂ gas to 50 atm and stir at 25°C for 12 hours.

  • Product Validation : Vent the reactor, filter the mixture through a short silica plug to remove the ruthenium species, and analyze the filtrate via Chiral GC or HPLC. A successful run is validated by >99% conversion and an enantiomeric excess (ee) of >95%.

Copper(II) Cyclohexanecarboxylate in Oxidative Curing (Driers)

Causality & Mechanism

Metal carboxylates are heavily utilized industrially as "driers" to catalyze the oxidative crosslinking of alkyd resins and coatings. Copper(II) cyclohexanecarboxylate, particularly when synthesized via high-purity electrosynthesis, acts as a highly active secondary drier [3]. The alicyclic ring provides superior compatibility with the aromatic and aliphatic segments of alkyd resins compared to straight-chain laurates. Crucially, the rigid ring structure prevents excessive plasticization of the cured film, thereby maintaining the mechanical hardness of the coating while efficiently catalyzing the decomposition of hydroperoxides into the free radicals required for polymer crosslinking[3].

Protocol 3: Electrosynthesis and Coating Application

Self-Validating Workflow

  • Electrosynthesis Setup : Assemble an electrochemical cell utilizing a copper foil anode and a graphite rod cathode. Prepare a biphasic emulsion consisting of cyclohexanecarboxylic acid, an aqueous electrolyte (e.g., 0.5 N tetraethylammonium chloride), and a mineral spirit organic phase [3].

  • Electrolysis : Apply a direct current of 0.5 A/cm² at 50°C. The anodic dissolution yields Cu(II) ions that immediately coordinate with the cyclohexanecarboxylate in the organic phase, preventing unwanted aqueous hydrolysis [3].

  • Extraction : Separate the organic layer and evaporate the solvent under reduced pressure to isolate the blue-green Copper(II) cyclohexanecarboxylate. Validate the metal content via ICP-OES (target yield is ~13-15% Cu by weight).

  • Resin Formulation : Disperse the synthesized copper catalyst into a standard alkyd resin formulation at a loading of 0.05 wt% metal.

  • Curing Validation : Draw down a 50 µm wet film onto a glass substrate. Utilize a Beck Koller drying time recorder to map the curing phases. The catalytic efficacy is validated by a >40% reduction in "through-dry" time compared to an uncatalyzed control film, without a loss in pendulum hardness.

Quantitative Data Summaries

The following table summarizes the operational parameters and validation metrics for the three metal-cyclohexanecarboxylate catalytic systems discussed:

Catalyst ComplexPrimary Catalytic ApplicationKey Ligand BenefitTypical LoadingPrimary Validation Metric
Co(III)(CyCOO)₃ ATRP of Methacrylates & StyrenicsHigh monomer solubility; optimal redox tuning0.5 - 1.0 mol%PDI < 1.2 (via GPC)
[Ru(P-P)(CyCOO)₂] Asymmetric Olefin HydrogenationPrevents precursor oligomerization; labile0.1 - 0.5 mol%>95% ee (via Chiral GC/HPLC)
Cu(II)(CyCOO)₂ Oxidative Curing (Alkyd Drier)Film hardness preservation; resin compatibility0.05 wt% (metal)Significant through-dry time reduction

References

  • Title: Transition Metal Complexes for Metal-Catalyzed Atom Transfer Controlled/Living Radical Polymerization Source: ResearchGate URL
  • Title: ES2709759T3 - Ruthenium-based complexes Source: Google Patents URL
  • Title: CN1117091A - Electrosynthesis of metal carboxylates Source: Google Patents URL
  • Title: Cyclohexanecarboxylic acid Source: Grokipedia URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Substituted Cyclohexane Carboxylation

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who face thermodynamic and kinetic hurdles when attemp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who face thermodynamic and kinetic hurdles when attempting to carboxylate unactivated C(sp³)–X or C(sp³)–H bonds.

The carboxylation of substituted cyclohexanes with CO₂ is a highly sustainable route to valuable aliphatic carboxylic acid building blocks. However, unactivated secondary alkyl electrophiles are notoriously unreactive and prone to side reactions. This guide synthesizes field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you optimize your carboxylation workflows.

Mechanistic Workflow: Navigating the Catalytic Cycle

The primary challenge in the reductive carboxylation of substituted cyclohexyl halides is the kinetic competition between desired CO₂ insertion and undesired β-hydride elimination (which leads to chain-walking and isomerization)[1],[2]. The diagram below illustrates the logical flow of the catalytic cycle and the critical role of ligand selection in dictating the reaction pathway.

G Start Substituted Cyclohexyl Halide (Electrophile) Ni_Cat Ni(I) Active Species Generated via Mn Reduction Start->Ni_Cat 10 mol% NiBr2·glyme SET_Step Single-Electron Transfer (SET) C-X Bond Cleavage Ni_Cat->SET_Step Alkyl_Radical Cyclohexyl Radical + Ni(II) SET_Step->Alkyl_Radical Recomb Radical Recombination Alkyl-Ni(II) Intermediate Alkyl_Radical->Recomb Branch1 Pathway A: Chain Walking (β-Hydride Elimination) Recomb->Branch1 Unoptimized/Flexible Ligand Branch2 Pathway B: Direct CO2 Insertion (Kinetically Controlled) Recomb->Branch2 Rigid Phenanthroline Ligand Isomer Isomerized / Dehalogenated Byproducts Branch1->Isomer Product Desired Substituted Cyclohexanecarboxylic Acid Branch2->Product 1 atm CO2

Mechanistic divergence in Ni-catalyzed carboxylation: Ligand-controlled suppression of chain-walking.

Self-Validating Protocol: Ni-Catalyzed Reductive Carboxylation

This standard operating procedure (SOP) is designed for the conversion of unactivated substituted cyclohexyl chlorides to their corresponding carboxylic acids under mild conditions[3].

Phase 1: Catalyst & Reductant Assembly (Glovebox)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiBr2​⋅glyme (10 mol%) and the optimized phenanthroline ligand (12 mol%).

  • Add finely powdered Manganese (Mn) (3.0 equiv) as the terminal reductant.

    • Causality: Mn is required to turn over the catalytic cycle by reducing the Ni(II) precatalyst and the Ni(II) carboxylate intermediate back to the active Ni(0)/Ni(I) species[3].

  • Add Tetrabutylammonium bromide (TBAB) (1.0 equiv).

    • Causality: TBAB acts as a phase-transfer and halide-exchange agent. It lowers the formidably high activation energy of the C(sp³)–Cl bond by forming a transient, more reactive C(sp³)–Br species in situ[3],[4].

Phase 2: Substrate Addition & Atmosphere Exchange 4. Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. 5. Evacuate the tube and backfill with strictly anhydrous CO₂ gas (1 atm). Repeat this cycle three times. 6. Inject anhydrous N,N-dimethylformamide (DMF) (0.2 M relative to substrate) and the substituted cyclohexyl chloride (1.0 equiv) via syringe.

  • Validation Checkpoint: Upon stirring at room temperature, the solution should transition from pale green to a dark red/brown suspension within 15–30 minutes. This visual cue validates the successful reduction of the Ni(II) precatalyst to the active low-valent Ni species. If the solution remains green, the Mn powder is oxidized (passivated), and the reaction will fail.

Phase 3: Reaction & Workup 7. Heat the reaction mixture to 60 °C and stir vigorously for 24 hours[3]. 8. Cool to room temperature and carefully quench with 1 M HCl.

  • Causality: The product exists as a Mn-carboxylate salt in solution; acidic quenching protonates it to the free carboxylic acid, making it soluble in the organic extraction phase.

  • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Quantitative Optimization Data

The following table summarizes the critical effect of reaction variables on the yield of cyclohexanecarboxylic acid derivatives from unactivated cyclohexyl chlorides. Use this as a baseline for your own optimization matrices.

EntryCatalyst / LigandReductantAdditiveSolvent (Temp)Yield (%)Mechanistic Note
1 NiBr2​⋅glyme / PhenanthrolineMn (3 equiv)TBAB (1 equiv)DMF (60 °C)>80% Optimal conditions[3].
2 NiBr2​⋅glyme / PhenanthrolineMn (3 equiv)NoneDMF (60 °C)<15% Lack of halide exchange stalls C–Cl activation[3].
3 NiBr2​⋅glyme / PhenanthrolineZn (3 equiv)TBAB (1 equiv)DMF (60 °C)Trace Zn reduction potential is insufficient for this specific Ni cycle.
4 None / PhenanthrolineMn (3 equiv)TBAB (1 equiv)DMF (60 °C)0% Confirms transition-metal dependence.
5 Ni(II) NNN-PincerCathode ( e− )NoneDMF (25 °C)~85% Electroreductive alternative bypassing chemical reductants[4].

Troubleshooting Guide

Issue 1: I am observing significant amounts of dehalogenated cyclohexane (reduction) instead of the carboxylated product. How do I shift the selectivity?

  • Causality: Single-electron transfer (SET) to the cyclohexyl halide generates a cyclohexyl radical[3]. If the CO₂ insertion into the subsequent alkyl-Ni intermediate is slow, the radical or the alkyl-Ni species can abstract a hydrogen atom (HAT) from the solvent or undergo protonation[1].

  • Solution: Ensure strictly anhydrous conditions (water is a primary proton source). To accelerate CO₂ trapping, increase CO₂ solubility by lowering the temperature slightly (if kinetics allow) or utilize a fritted bubbler to increase the gas-liquid interfacial area.

Issue 2: My substituted cyclohexyl chloride shows less than 10% conversion, whereas the bromide analogue works perfectly.

  • Causality: The C(sp³)–Cl bond possesses a formidably high activation energy (calculated at ~19.3 kcal/mol for the TOF-determining transition state in related pincer systems)[4].

  • Solution: You must incorporate a halide exchange additive like Tetrabutylammonium bromide (TBAB) or NaI[3]. This facilitates an in situ Finkelstein-type halide exchange, converting the sluggish chloride into a much more reactive bromide intermediate before oxidative addition.

Issue 3: The carboxylation of my 3-substituted cyclohexyl bromide yields a complex mixture of 1-, 2-, and 3-substituted cyclohexanecarboxylic acids. How do I prevent this?

  • Causality: Secondary alkyl-Ni intermediates are highly prone to β-hydride elimination. This leads to iterative migratory insertions (chain-walking) across the cyclohexane ring before CO₂ trapping occurs[1],[2].

  • Solution: Employ kinetically-controlled conditions using rigid, sterically demanding bidentate ligands (e.g., neocuproine or highly substituted phenanthroline backbones). These ligands minimize the open coordination sites required for β-hydride elimination and accelerate the formation of the Ni(I)-alkyl species, dictating site-selective CO₂ insertion strictly at the initial C(sp³)–X site[1].

Frequently Asked Questions (FAQs)

Q: Can we bypass pre-functionalization (halides) and directly carboxylate the C(sp³)–H bond of substituted cyclohexanes? A: Yes. Recent advances in metallaphotoredox catalysis have enabled the direct carboxylation of aliphatic C–H bonds. By utilizing a multi-component system comprising UV/visible light, an aromatic ketone (acting as a HAT photocatalyst), and a nickel complex, the ketone triplet state abstracts a hydrogen atom directly from cyclohexane. The resulting cyclohexyl radical is then intercepted by the Ni catalyst and carboxylated under 1 atm of CO₂, yielding cyclohexanecarboxylic acid[5].

Q: Are primary alkyl sulfonates (mesylates/tosylates) viable substrates for this chemistry? A: Absolutely. Unactivated primary alkyl sulfonates possessing β-hydrogens can be successfully carboxylated under atmospheric CO₂ pressure using similar Ni-catalyzed protocols. This provides a user-friendly alternative to handling volatile or unstable alkyl halides[6].

References

  • Source: Journal of the American Chemical Society (via organic-chemistry.org)
  • Source: ACS Catalysis (via nih.gov)
  • Nickel-catalyzed Reductive Carboxylation and Amidation Reactions Source: RECERCAT URL
  • Room Temperature Electroreductive Carboxylation of Unactivated Alkyl Chlorides with CO2 Using a Ni(II)
  • Source: Journal of the American Chemical Society (via acs.org)
  • Source: Journal of the American Chemical Society (via acs.org)

Sources

Optimization

Technical Support Center: Purification of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid

Welcome to the technical support center for the purification of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid?

A1: The nature of impurities is intrinsically linked to the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-methylcyclohexanol or related olefins.[1]

  • Reaction Byproducts: Side reactions can lead to the formation of isomers, such as 1-methylcyclopentanecarboxylic acid, especially in reactions involving carbocation rearrangements.[1]

  • Neutral Organic Compounds: These can encompass a range of non-acidic molecules used in or generated during the synthesis.

  • Residual Solvents: Solvents used in the reaction or workup, such as hexane or ether, may be present in the crude product.[1]

  • Water: Moisture from reagents or the atmosphere can be a persistent impurity.

Q2: How do I choose the most appropriate purification technique for my crude product?

A2: The optimal purification strategy depends on the physical state of your carboxylic acid (solid or liquid) and the nature of the predominant impurities.[2] A logical workflow can guide your decision-making process.

For solid carboxylic acids, recrystallization is often the most effective initial approach.[2][3] If your compound is a liquid, distillation may be suitable, particularly if the impurities have significantly different boiling points.[2] For removing neutral or basic impurities from either solid or liquid samples, acid-base extraction is a highly efficient method.[2][4] If these techniques fail to provide the desired purity, column chromatography can be employed to separate compounds with similar polarities.[2][5]

Q3: My carboxylic acid is an oil and won't crystallize. What should I do?

A3: This is a common issue, often referred to as "oiling out," and it typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent.[6] Here are several troubleshooting steps:

  • Switch to a lower-boiling point solvent. This will ensure the compound solidifies before the solvent reaches its boiling point.[6]

  • Introduce a co-solvent. Adding a solvent in which your compound is less soluble can often induce crystallization.[6]

  • Attempt crystallization at a lower temperature. After dissolving your compound, try cooling the solution slowly to room temperature, followed by placing it in an ice bath or even a freezer.

  • Induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[6] Adding a "seed crystal" of the pure compound, if available, is also a highly effective method.[6]

Q4: I'm seeing significant streaking of my carboxylic acid on a silica gel TLC plate. How can I get a clean spot?

A4: Streaking is a frequent problem when running carboxylic acids on silica gel TLC plates. This is due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel stationary phase.[2] This can result in a mixture of protonated and deprotonated forms of your compound, causing it to "tail" or streak.

To resolve this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[2] This acidic modifier ensures that your carboxylic acid remains fully protonated, allowing it to move up the plate as a more defined and compact spot.

Troubleshooting Guides & Detailed Protocols

Guide 1: Purification by Acid-Base Extraction

This technique is exceptionally useful for removing neutral and basic impurities from your crude 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid. The principle lies in the ability to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude carboxylic acid in a suitable organic solvent, such as diethyl ether or hexane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Extraction: Stopper the funnel and gently invert it several times, making sure to vent frequently to release the pressure generated from the evolution of carbon dioxide gas.

  • Separation: Allow the two layers to separate completely. The deprotonated carboxylic acid (as its sodium salt) will now be in the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction, add a fresh portion of the NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction process.[2] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (test with pH paper). The purified carboxylic acid will precipitate out of the solution as a solid or an oil.

  • Isolation: Collect the purified product by vacuum filtration if it is a solid. If it is an oil, extract it back into a fresh portion of an organic solvent.

  • Drying and Solvent Removal: Dry the organic solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

Logical Workflow for Acid-Base Extraction

start Crude Product (Carboxylic Acid + Impurities) dissolve Dissolve in Organic Solvent start->dissolve extract Extract with aq. NaHCO₃ dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Discard or Analyze aqueous_layer Aqueous Layer (Sodium Carboxylate) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify isolate Isolate Pure Carboxylic Acid acidify->isolate end Purified Product isolate->end

Caption: Decision workflow for purification via acid-base extraction.

Guide 2: Purification by Recrystallization

For solid samples of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid, recrystallization is a powerful technique for achieving high purity. The key is to find a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.[6]

  • Heating: Gently heat the test tube. An ideal solvent will completely dissolve the compound when hot.[6]

  • Dissolution: In an Erlenmeyer flask, add the bulk of your crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Cooling: Allow the flask to cool slowly to room temperature. Premature cooling in an ice bath can lead to the precipitation of impurities.

  • Crystallization: As the solution cools, the pure carboxylic acid should crystallize out. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Recrystallization
Problem Potential Cause Solution
Oiling OutCompound's melting point is lower than the solvent's boiling point.Use a lower-boiling point solvent or a mixed solvent system.[6]
No Crystal FormationSolution is not supersaturated (too much solvent used).Boil off some of the solvent to concentrate the solution and allow it to cool again.[6]
Poor RecoveryCompound has significant solubility in the cold solvent.Use a different solvent or a mixed solvent system where the compound is less soluble when cold.
Guide 3: Purification by Column Chromatography

When other methods are insufficient, particularly for separating compounds with similar polarities, column chromatography is a valuable tool.[2][5]

Experimental Protocol: Silica Gel Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). The ideal solvent system should give a retention factor (Rf) of 0.3-0.5 for your desired compound. Remember to add 0.5-1% acetic or formic acid to the eluent to prevent streaking.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified carboxylic acid.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[2]

Chromatography Workflow

start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Step-by-step workflow for purification by column chromatography.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Flynn, G. A. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]

  • Columbia University. Column chromatography. [Link]

  • Google Patents.
  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?[Link]

  • Google Patents.
  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic Acid

Welcome to the Analytical Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral interpretation of substituted cyclohexanes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral interpretation of substituted cyclohexanes. 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid (a m-menthane derivative) presents a "perfect storm" of NMR complexities: stereoisomerism, conformational locking, diastereotopic protons, and hydrogen-bonded dimerization.

This guide provides field-proven troubleshooting steps, theoretical causality, and self-validating protocols to help you decode unexpected NMR results for this specific molecule.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing duplicate sets of peaks, especially for the methyl and isopropyl groups. Is my sample chemically impure? Causality & Explanation: Not necessarily. If LC-MS or GC-MS confirms a single mass, you are likely observing a mixture of diastereomers. This molecule has two stereocenters (C1 and C3). Depending on your synthesis route, you may have a mixture of cis and trans isomers. Because diastereomers are not mirror images, they have distinct spatial arrangements that result in different 1 in a 1 H NMR spectrum[1].

Q2: The carboxylic acid -OH peak is either missing, extremely broad, or its chemical shift varies wildly between batches (ranging from 10 to 12 ppm). Why? Causality & Explanation: Carboxylic acids exist predominantly as 2 like CDCl 3​ [2]. The O-H stretching and proton exchange rates are highly dependent on concentration, temperature, and trace water in the solvent. If the exchange rate with trace water is intermediate on the NMR timescale, the peak broadens into the baseline and may appear "missing."

Q3: The aliphatic region (1.0 - 2.5 ppm) is an unresolved multiplet mess. Why aren't I seeing clean first-order splitting? Causality & Explanation: This is due to a combination of overlapping signals and the magnetic anisotropic effect of the cyclohexane ring. The bulky isopropyl group at C3 has a large A-value (~2.15 kcal/mol) and will strongly prefer the equatorial position to avoid severe 1,3-diaxial steric clashes. This "locks" the cyclohexane ring into a specific chair conformation. In a locked chair, geminal protons are diastereotopic. The chemical shift of an equatorial proton is typically larger (further downfield) than that of its geminal axial proton by Δδ∼0.5 ppm due to3[3]. This creates complex second-order coupling patterns.

Part 2: Diagnostic Workflows & Experimental Protocols

Workflow 1: Resolving Peak Doubling (Impurity vs. Isomerism)

G Start Observe Peak Doubling in NMR Spectrum Q1 Perform LC-MS or GC-MS Start->Q1 IsImpurity Multiple Masses Detected? Q1->IsImpurity Impurity Chemical Impurity (Purify Sample) IsImpurity->Impurity Yes Isomer Single Mass Detected. Are peaks 1:1 or unequal? IsImpurity->Isomer No Unequal Unequal Ratio: Diastereomeric Mixture (cis/trans isomers) Isomer->Unequal Unequal Equal Equal Ratio or Broad: Check VT-NMR Isomer->Equal Equal/Broad Conformer Peaks coalesce at high T: Slow Conformational Exchange Equal->Conformer

Caption: Workflow for diagnosing NMR peak doubling in substituted cyclohexanes.

Protocol A: Variable-Concentration and Solvent-Switch NMR for Dimerization

To definitively prove whether a broad/shifting peak is due to carboxylic acid dimerization or conformational exchange, use this self-validating triad of tests:

  • Baseline Scan: Acquire a standard 1 H NMR spectrum at 298K in CDCl 3​ at 100 mM concentration[4].

  • Dilution Study: Prepare three additional NMR tubes at 50 mM, 10 mM, and 1 mM concentrations in CDCl 3​ . Observation: If the peak at 10-12 ppm shifts upfield upon dilution, it confirms the disruption of the hydrogen-bonded dimer into monomers[2].

  • Solvent Switch: Evaporate the CDCl 3​ from the 100 mM sample and redissolve in DMSO- d6​ . DMSO is a strong hydrogen-bond acceptor and will competitively disrupt the carboxylic acid homodimers, resulting in a sharper, more consistent -OH peak[5].

  • Deuterium Exchange: Add 1 drop of D 2​ O to the CDCl 3​ tube, shake vigorously, and rescan. The carboxylic acid proton signal will disappear due to rapid hydrogen-deuterium exchange[2].

  • Self-Validation Check: If dilution shifts the peak (validating concentration dependence), a solvent switch sharpens it (validating H-bond disruption), and D 2​ O exchange eliminates it (validating an exchangeable proton), the system is internally verified without needing external reference standards.

Workflow 2: Conformational Analysis & Stereochemical Assignment

G Start Determine C1 Stereochemistry (C3-Isopropyl is Equatorial) NOE_Check Check NOESY for C1-Methyl to C3/C5 Axial Protons Start->NOE_Check Axial_Me Strong NOE Observed (1,3-diaxial proximity) NOE_Check->Axial_Me Yes Eq_Me No NOE Observed (Methyl is equatorial) NOE_Check->Eq_Me No Result_Ax C1-Methyl is AXIAL (Trans Isomer) Axial_Me->Result_Ax Result_Eq C1-Methyl is EQUATORIAL (Cis Isomer) Eq_Me->Result_Eq

Caption: 2D NOESY logic for assigning cis/trans stereoisomers in locked cyclohexanes.

Protocol B: 2D NMR Strategy for Stereochemical Assignment

To differentiate between the cis and trans diastereomers, 1D NMR is insufficient. You must establish the axial/equatorial relationship of the C1 methyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D 1 H- 13 C HSQC spectrum to correlate all protons to their attached carbons, resolving the overlapping aliphatic mess[4].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Analysis: Look for through-space correlations. If the C1-methyl is axial, it will show strong NOE cross-peaks with the axial protons at C3 and C5 (1,3-diaxial relationship). If the C1-methyl is equatorial, these specific NOE cross-peaks will be absent[3].

  • Self-Validation Check: The NOESY data (through-space) must mathematically align with the 13 C NMR data (through-bond/steric). If NOESY indicates an axial methyl, the 13 C spectrum must show an upfield shift for that methyl carbon due to γ -gauche compression. If these orthogonal data points conflict, the ring is likely undergoing conformational exchange rather than being locked.

Part 3: Quantitative Data Summary

Table 1: Diagnostic NMR Features for 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid

Structural FeatureExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)Diagnostic Notes / Troubleshooting
Carboxylic Acid (-COOH) 10.0 - 12.0175 - 185Broad singlet; highly concentration dependent due to dimerization[2]. Disappears with D 2​ O.
C3-Isopropyl (-CH(CH 3​ ) 2​ ) 1.4 - 1.6 (CH)0.8 - 0.9 (CH 3​ )25 - 35 (CH)18 - 22 (CH 3​ )Two methyl doublets if diastereotopic; locks ring conformation.
C1-Methyl (-CH 3​ ) 1.0 - 1.320 - 30Singlet. Shift varies depending on axial vs. equatorial position (diastereomer dependent).
Ring Protons (-CH 2​ -) 1.0 - 2.520 - 45Complex multiplets. Equatorial protons appear ~0.5 ppm downfield of axial protons[3].

References

  • Hydrogen Bonding in Capsules Table of Contents 1. Experimental Section - The Royal Society of Chemistry. 6

  • bmse000546 Cyclohexanecarboxylic Acid at BMRB: NMR experiments - BMRB. 4

  • Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide... - PubMed/NIH. 5

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. 1

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. 2

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in[3.3.1]Oxa- and Azabicycles... - PMC/NIH. 3

Sources

Optimization

Technical Support Center: Strategies to Improve the Crystallinity of Cyclohexane Carboxylic Acid Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of cyclohexane carboxylic acid derivatives. Our goal is to equip you with the scientific rationale and practical strategies to achieve high-quality crystalline materials.

Frequently Asked Questions (FAQs)

Q1: My cyclohexane carboxylic acid derivative fails to crystallize and remains an oil or amorphous solid. What are the initial troubleshooting steps?

A1: The inability to obtain a crystalline solid is a frequent hurdle, often stemming from issues with purity or the crystallization conditions themselves. Here’s a systematic approach to troubleshoot this common problem:

  • Verify Purity: Impurities are a primary inhibitor of crystal growth as they can disrupt the formation of a regular crystal lattice.[1]

    • Actionable Advice: Begin by rigorously purifying your compound. Recrystallization is the most common and often effective first step.[1][2] If this fails, consider column chromatography to remove persistent impurities.[1] The purity of your starting material is paramount; even trace amounts of contaminants can significantly hinder crystallization.

  • Induce Nucleation: Sometimes, a supersaturated solution needs a "push" to initiate crystal formation.

    • Scratching: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create microscopic nucleation sites.[1]

    • Seeding: If you have a small amount of crystalline material from a previous attempt, introducing a single, well-formed "seed" crystal into a saturated solution can trigger crystallization.[1][3][4] This provides a template for further crystal growth.

Q2: I'm obtaining very small, needle-like, or poorly-defined crystals. How can I encourage the growth of larger, higher-quality single crystals suitable for X-ray diffraction?

A2: The formation of small or acicular (needle-like) crystals typically indicates that nucleation is occurring too rapidly, dominating over the slower process of crystal growth.[5] To cultivate larger, well-defined crystals, the rate of crystallization must be carefully controlled and slowed down.

  • Control Supersaturation: Supersaturation is the driving force for both nucleation and growth.[5][6]

    • Low Supersaturation: At lower levels of supersaturation, crystal growth is favored over nucleation, leading to larger crystals.[5]

    • High Supersaturation: Conversely, high supersaturation promotes rapid nucleation, resulting in a larger number of smaller crystals.[5]

  • Optimize Your Solvent System: The choice of solvent is critical and can dramatically influence crystal habit.[7][8][9]

    • Single Solvent: Select a solvent where your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1][4]

    • Solvent Mixtures (Binary Systems): A powerful technique involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly introducing a "poor" solvent or "anti-solvent" (in which it is less soluble) until the solution becomes slightly turbid.[1][7] This controlled reduction in solubility promotes slow, ordered crystal growth.

  • Employ Slow Crystallization Techniques:

    • Slow Cooling: After dissolving your compound in a suitable hot solvent, allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help to slow the cooling rate.[1]

    • Slow Evaporation: A straightforward method is to dissolve the compound in a suitable solvent in a container that is loosely covered (e.g., with perforated parafilm).[7] Over several days or weeks, the solvent will slowly evaporate, gradually increasing the concentration and promoting the formation of large, well-ordered crystals.[7]

    • Vapor Diffusion: This gentle technique involves dissolving the compound in a solvent in which it is highly soluble. This solution is then placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually decreasing its solubility and inducing slow crystallization.[1]

    • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Troubleshooting Guide: Deeper Dives

Issue 1: Polymorphism - My compound yields different crystal forms under seemingly similar conditions.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration in drug development as different polymorphs can exhibit varying physical properties, including solubility and stability.[10] For cyclohexane carboxylic acid derivatives, the conformational flexibility of the cyclohexane ring can contribute to the potential for polymorphism.[11]

Root Cause Analysis & Solutions:

  • Kinetic vs. Thermodynamic Control: The formation of a specific polymorph can be influenced by whether the crystallization process is under kinetic (faster-forming, often less stable) or thermodynamic (slower-forming, more stable) control.

    • Supersaturation Level: High levels of supersaturation often lead to the formation of metastable (kinetically favored) polymorphs.[5] To obtain the thermodynamically stable form, crystallization should be performed at lower supersaturation levels.[5]

  • Solvent Effects: The solvent can play a crucial role in directing the formation of a specific polymorph through interactions such as hydrogen bonding.[12]

    • Systematic Solvent Screening: Conduct a systematic screen of solvents with varying polarities and hydrogen bonding capabilities. This can help identify conditions that favor the desired polymorph.

Solvent Property Potential Influence on Polymorphism
Polarity Can influence which intermolecular interactions are favored in the crystal lattice.
Hydrogen Bond Donor/Acceptor Can compete with or promote specific hydrogen bonding motifs between the carboxylic acid molecules.[12]
Viscosity Higher viscosity solvents can slow down diffusion and crystal growth, potentially favoring the formation of the thermodynamic polymorph.[13]
Issue 2: Poor Crystallinity due to Cis/Trans Isomerism.

Cyclohexane carboxylic acid derivatives can exist as cis and trans isomers, which can have different packing efficiencies in a crystal lattice.[11][14] The presence of a mixture of isomers can disrupt the long-range order required for good crystallinity.

Workflow for Addressing Isomer-Related Crystallinity Issues:

Isomer_Troubleshooting Start Poor Crystallinity Observed Check_Isomers Hypothesize Isomeric Mixture Start->Check_Isomers Separate Isomer Separation (e.g., Chromatography, Fractional Crystallization) Check_Isomers->Separate Yes Isomerize Consider Isomerization to Thermodynamically Favored Isomer Check_Isomers->Isomerize No (or Separation is Difficult) Characterize Characterize Separated Isomers (e.g., NMR, GC) Separate->Characterize Crystallize_Pure Crystallize Pure Isomer Characterize->Crystallize_Pure Success High Crystallinity Achieved Crystallize_Pure->Success Isomerize->Start No (Re-evaluate other factors) Isomerization_Protocol Perform Isomerization Reaction Isomerize->Isomerization_Protocol Yes Isomerization_Protocol->Crystallize_Pure

Caption: Troubleshooting workflow for poor crystallinity due to potential cis/trans isomerism.

Detailed Steps:

  • Hypothesize Isomeric Mixture: Based on your synthetic route, determine if a mixture of cis and trans isomers is likely. The trans isomer of a 1,4-disubstituted cyclohexane is generally more thermodynamically stable.[14]

  • Isomer Separation: If a mixture is suspected, attempt to separate the isomers. Techniques like column chromatography or fractional crystallization can be effective.

  • Characterize Separated Isomers: Use analytical techniques such as NMR spectroscopy to confirm the identity and purity of each separated isomer.

  • Crystallize Pure Isomer: Attempt to crystallize each pure isomer individually. Often, a single, pure isomer will exhibit significantly better crystallinity than the mixture.

  • Consider Isomerization: If separation is challenging, consider reaction conditions that might favor the formation of the more stable trans isomer, which may be more amenable to crystallization.[15]

Issue 3: The Role of pH in the Crystallization of Carboxylic Acids.

For carboxylic acids, the pH of the aqueous solution can significantly impact solubility and, consequently, the crystallization outcome.[16][17]

Key Considerations:

  • Protonation State: The protonation state of the carboxylic acid group is pH-dependent. At low pH, the carboxylic acid will be protonated and less soluble in water. As the pH increases towards and above the pKa, the carboxylate anion forms, which is generally more water-soluble.

  • Controlling pH for Crystallization: This pH-dependent solubility can be exploited to induce crystallization. For example, dissolving the sodium salt of the carboxylic acid in water and then slowly acidifying the solution can lead to the controlled precipitation of the protonated carboxylic acid.[16] The rate of pH change can be used to control the rate of crystallization.

Experimental Protocol: pH-Controlled Crystallization

  • Dissolution: Dissolve the sodium salt of your cyclohexane carboxylic acid derivative in a minimal amount of deionized water.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Acidification: Slowly add a dilute acid solution (e.g., 0.1 M HCl) dropwise with gentle stirring.

  • Monitoring: Monitor the solution for the onset of precipitation (turbidity).

  • Incubation: Once precipitation begins, stop adding acid and allow the solution to stand undisturbed to allow for slow crystal growth.

Issue 4: Exploring Co-crystallization to Improve Crystallinity.

If your cyclohexane carboxylic acid derivative consistently fails to produce good quality crystals, co-crystallization is a powerful alternative strategy.[18] This involves crystallizing your compound with a second, different molecule (a "co-former") to form a new crystalline solid with a unique crystal lattice.

Why Co-crystallization Works:

  • New Intermolecular Interactions: Co-formers can introduce new and favorable intermolecular interactions, such as hydrogen bonding, which can facilitate the formation of a more stable and ordered crystal lattice.[19][20][21]

  • Disrupting Unfavorable Packing: If the molecule has an awkward shape that packs inefficiently on its own, a co-former can help to fill voids and create a more stable packing arrangement.[13]

Selecting a Co-former:

  • Carboxylic Acids: Other carboxylic acids can be excellent co-formers for your target molecule, leading to robust hydrogen bonding between the carboxylic acid groups.[18]

  • Other Functional Groups: Look for co-formers with functional groups that can form strong hydrogen bonds with the carboxylic acid group of your molecule (e.g., amides, pyridines).

General Co-crystallization Screening Protocol:

  • Select Co-formers: Choose a small library of potential co-formers based on their functional groups.

  • Stoichiometry: Mix your compound and the co-former in different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).[18]

  • Crystallization Methods:

    • Solution Evaporation: Dissolve both components in a common solvent and allow the solvent to evaporate slowly.

    • Grinding: Mechanically grind the two solid components together, sometimes with a small amount of a suitable solvent (liquid-assisted grinding).

    • Slurry Method: Stir a suspension of the two components in a small amount of solvent in which they are sparingly soluble.

  • Analysis: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if a new crystalline phase (a co-crystal) has formed.[10][22]

References

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. American Chemical Society. [Link]

  • Crystal Growing Guide. University of Washington. [Link]

  • Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility - Polymers in Medicine. Polymers in Medicine. [Link]

  • Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate - PubMed. PubMed. [Link]

  • Method for crystallising carboxylic acid - Google Patents.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry - Allen. Allen. [Link]

  • Methods of Purification of Organic Compounds | NCERT 11 Chemistry. Jagran Josh. [Link]

  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. International Journal of Health and Clinical Research. [Link]

  • Supersaturation - Wikipedia. Wikipedia. [Link]

  • Carboxylic acid purification and crystallization process - Google Patents.
  • Methods of Purification of Organic Compounds | CK-12 Foundation. CK-12 Foundation. [Link]

  • Solvent design for crystallization of carboxylic acids - ResearchGate. ResearchGate. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. Longdom Publishing. [Link]

  • Purification of organic compounds in high-quality crystal growth process | Request PDF - ResearchGate. ResearchGate. [Link]

  • Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate - ResearchGate. ResearchGate. [Link]

  • Factors Affecting Crystallization. University of California, Riverside. [Link]

  • Control of Reaction Crystallization of Organic Compounds Using the Supersaturation Profile. J-STAGE. [Link]

  • Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid - PMC. National Center for Biotechnology Information. [Link]

  • 5 Crystal growth - Cambridge University Press & Assessment. Cambridge University Press. [Link]

  • Co-Crystallization Adducts of Carvedilol with Carboxylic Acids: Design and Characterization. MDPI. [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Supersaturation: Formation, measurement and control - ResearchGate. ResearchGate. [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC. National Center for Biotechnology Information. [Link]

  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite - MDPI. MDPI. [Link]

  • Cocrystallization of axitinib with carboxylic acids: preparation, crystal structures and dissolution behavior - CrystEngComm (RSC Publishing). Royal Society of Chemistry. [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. Massachusetts Institute of Technology. [Link]

  • The effect of solvent on crystal morphology | Request PDF - ResearchGate. ResearchGate. [Link]

  • When Unsuspected Crystallinity Ruins Biological Testing in Early Discovery: A Case Study. MDPI. [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals - CORE. CORE. [Link]

  • Orthogonal Analytical Methods to Elucidate How Low Levels of Residual Crystallinity in Posaconazole Amorphous Solid Dispersions Impact Phase Behavior during Release | Crystal Growth & Design. American Chemical Society. [Link]

  • Synthesis of Transcyclohexane Carboxylic Acid Derivatives. Journal of Chemical Research and Application. [Link]

  • Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging - MDPI. MDPI. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. National Center for Biotechnology Information. [Link]

  • Crystallization Challenges in Pharmaceutical Products - Zhanghua Dryer. Zhanghua Dryer. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing). Royal Society of Chemistry. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. National Center for Biotechnology Information. [Link]

  • How does a solvent affect the crystallization process of coordination compounds?. ResearchGate. [Link]

  • Design strategies for improving the crystallinity of covalent organic frameworks and conjugated polymers: a review - Materials Horizons (RSC Publishing). Royal Society of Chemistry. [Link]

  • Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives - Frontiers. Frontiers. [Link]

  • Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Cyclohexane derivative and liquid crystal composition containing the same - Google Patents.
  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe - St. Paul's Cathedral Mission College. St. Paul's Cathedral Mission College. [Link]

  • Cyclohexanecarboxylic acid - Wikipedia. Wikipedia. [Link]

  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons - ACS Publications. American Chemical Society. [Link]

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Reference Data & Comparative Studies

Validation

"comparative study of different synthetic routes to 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid"

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Introduction & Stereochemical Context

The synthesis of highly substituted alicyclic compounds, specifically those featuring quaternary stereocenters like 1-methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid (a structurally hindered m-menthane derivative), presents unique challenges in drug development. Quaternary carboxylic acids are highly valued for their metabolic stability and ability to lock molecules into specific conformational spaces.

The core synthetic challenge lies in controlling the relative stereochemistry between the C1-methyl, C1-carboxyl, and C3-isopropyl groups. Because the bulky isopropyl group effectively anchors the cyclohexane ring in a single chair conformation (occupying the equatorial position), the stereochemical outcome is dictated entirely by whether the C1-methyl or C1-carboxyl group occupies the axial position.

This guide objectively compares three distinct synthetic methodologies—direct α-alkylation, Koch-Haaf carbonylation, and nitrile alkylation/hydrolysis—detailing the mechanistic causality, scalability, and stereochemical outcomes of each.

Route 1: Direct α-Alkylation of Carboxylic Acids (Pfeffer-Silbert Protocol)

The most direct route to quaternary alicyclic acids is the α-alkylation of a secondary carboxylic acid. This methodology relies on the generation of a highly reactive enediolate (dianion) intermediate.

Mechanism & Causality

Deprotonation of 3-isopropylcyclohexanecarboxylic acid requires two equivalents of a strong, non-nucleophilic base (LDA). Because lithium enediolates form tight aggregates that suppress nucleophilicity, the addition of a polar aprotic cosolvent like DMPU (or historically, HMPA) is critical to break these aggregates 1.

Stereochemically, the reaction is under kinetic control. The rigid enediolate undergoes electrophilic attack by methyl iodide. Stereoelectronic principles dictate that the electrophile approaches from the axial trajectory to maintain continuous orbital overlap. Consequently, the incoming methyl group is forced into the axial position, pushing the carboxylate group into the equatorial position. This selectively yields the cis-1-carboxy-3-isopropyl diastereomer.

Experimental Protocol (Self-Validating System)
  • Dianion Formation: Charge a flame-dried Schlenk flask with anhydrous THF and diisopropylamine (2.2 eq) under N₂. Cool to -78 °C and add n-BuLi (2.2 eq) dropwise. Stir for 30 minutes.

  • Substrate Addition: Add 3-isopropylcyclohexanecarboxylic acid (1.0 eq) in THF dropwise.

  • De-aggregation: Add DMPU (2.0 eq) and warm the mixture to 0 °C for 1 hour to ensure complete dianion formation.

  • Alkylation: Re-cool to -78 °C and add methyl iodide (1.5 eq) dropwise. Slowly warm to room temperature over 4 hours.

  • Isolation: Quench with 1M HCl. Extract with ethyl acetate. To separate the product from non-acidic byproducts, extract the organic layer with 1M NaOH. Acidify the aqueous layer to pH 1 with conc. HCl, and re-extract with fresh ethyl acetate. Dry over Na₂SO₄ and concentrate.

Route 2: Koch-Haaf Carbonylation

The Koch-Haaf carbonylation is a classic method for synthesizing sterically hindered tertiary and quaternary carboxylic acids from alcohols via a carbocation intermediate 2.

Mechanism & Causality

Treatment of 1-methyl-3-isopropylcyclohexanol with strong acid generates a planar, sp²-hybridized tertiary carbocation at C1. Carbon monoxide, generated in situ from formic acid, attacks this carbocation to form an acylium ion, which is subsequently hydrated.

Unlike Route 1, this reaction is reversible and falls under thermodynamic control . A common misconception is that the carboxyl group is bulkier than a methyl group. In reality, the A-value of a methyl group (1.70 kcal/mol) is significantly higher than that of a carboxyl group (~1.40 kcal/mol) because the flat carbonyl group can rotate to minimize 1,3-diaxial interactions. Therefore, thermodynamic equilibration favors the isomer where the bulkier methyl group is equatorial and the carboxyl group is axial (trans-1-carboxy-3-isopropyl diastereomer).

Experimental Protocol (Self-Validating System)
  • Acid Preparation: In a well-ventilated fume hood, place 98% H₂SO₄ (10.0 eq) in a round-bottom flask and cool to 0 °C using an ice bath.

  • Reagent Addition: Prepare a homogenous mixture of 1-methyl-3-isopropylcyclohexanol (1.0 eq) and anhydrous formic acid (4.0 eq). Add this mixture dropwise to the vigorously stirred sulfuric acid over 2 hours, maintaining the internal temperature between 0–5 °C.

  • Equilibration: Remove the ice bath and stir for an additional 1 hour at room temperature to allow thermodynamic equilibration of the acylium ion.

  • Isolation: Pour the viscous reaction mixture over crushed ice. Extract the precipitated organics with diethyl ether. Wash the ether layer with water, then extract with 1M NaOH to isolate the acidic product. Acidify the aqueous phase with HCl and extract with ether to yield the pure acid.

Route 3: Nitrile Alkylation & Hydrolysis

Nitriles serve as excellent precursors to carboxylic acids. The α-alkylation of nitriles avoids the need for two equivalents of base and bypasses the poor solubility of dianions 3.

Mechanism & Causality

The cyano group has a negligible A-value (0.17 kcal/mol) due to its linear geometry. Deprotonation of 3-isopropylcyclohexanecarbonitrile with LDA (1.1 eq) forms a ketenimine anion. Similar to Route 1, axial attack by methyl iodide places the methyl group in the axial position, pushing the cyano group equatorial. The subsequent challenge is the hydrolysis of the sterically shielded quaternary nitrile. Standard aqueous conditions fail; hydrolysis requires extreme thermal and basic conditions (KOH in ethylene glycol at 150 °C) to force the hydration of the nitrile to an amide, and subsequently to the carboxylate.

Experimental Protocol (Self-Validating System)
  • Alkylation: Form LDA (1.1 eq) in THF at -78 °C. Add 3-isopropylcyclohexanecarbonitrile (1.0 eq) and stir for 1 hour. Add MeI (1.2 eq), warm to room temperature, and quench with sat. NH₄Cl. Extract with DCM and concentrate to isolate the intermediate quaternary nitrile.

  • Hydrolysis: Dissolve the crude nitrile in ethylene glycol. Add KOH (5.0 eq) and heat to 150 °C for 48 hours in a sealed, heavy-walled pressure vessel.

  • Isolation: Cool the vessel, dilute with water, and wash with diethyl ether to remove unreacted nitrile and intermediate primary amides. Acidify the aqueous layer to pH 1 with conc. HCl and extract with ethyl acetate to isolate the final carboxylic acid.

Quantitative Data & Route Comparison

ParameterRoute 1: Direct α-AlkylationRoute 2: Koch-Haaf CarbonylationRoute 3: Nitrile Alkylation/Hydrolysis
Overall Yield 75–82%60–70%65–75% (over 2 steps)
Diastereoselectivity High (cis-carboxy favored)Moderate (trans-carboxy favored)High (cis-carboxy favored)
Scalability Low-Moderate (Cryogenic, LDA)High (Room temp, cheap reagents)Moderate (Harsh hydrolysis limits scale)
Primary Byproducts Unreacted starting materialAlkene elimination productsPrimary amides (incomplete hydrolysis)
Cost Profile High (n-BuLi, DMPU)Low (H₂SO₄, HCOOH)Medium (LDA, high energy for hydrolysis)

Synthetic Workflows Visualization

SyntheticRoutes SM1 3-Isopropylcyclohexane- 1-carboxylic acid Product 1-Methyl-3-(propan-2-yl) cyclohexane-1-carboxylic acid SM1->Product LDA (2 eq), THF, -78°C then MeI (Pfeffer-Silbert) SM2 1-Methyl-3-isopropyl- cyclohexanol SM2->Product HCOOH, H2SO4 (Koch-Haaf Carbonylation) SM3 3-Isopropylcyclohexane- carbonitrile Int3 1-Methyl-3-isopropyl- cyclohexanecarbonitrile SM3->Int3 LDA, THF, -78°C then MeI Int3->Product KOH, Ethylene Glycol 150°C (Hydrolysis)

Figure 1: Comparative synthetic workflows for 1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid.

References

  • Pfeffer, P. E.; Silbert, L. S.; Chirinko, J. M. "Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary. - ResearchGate" ResearchGate. URL:[Link]

  • Chem-Station. "コッホ・ハーフ Koch-Haaf反応 | Chem-Station (ケムステ)" Chem-Station. URL:[Link]

Sources

Comparative

"spectroscopic comparison of cis and trans isomers of substituted cyclohexane carboxylic acids"

Executive Summary In drug development and materials science, the stereochemistry of cyclohexane rings drastically influences pharmacokinetics, target binding affinity, and thermodynamic stability. Differentiating between...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and materials science, the stereochemistry of cyclohexane rings drastically influences pharmacokinetics, target binding affinity, and thermodynamic stability. Differentiating between cis and trans isomers of substituted cyclohexanecarboxylic acids requires a robust analytical framework.

Using conformationally locked systems—such as —as our model, this guide provides an objective comparison of the spectroscopic signatures (NMR and IR) that define these isomers. Rather than merely listing parameters, this guide explores the physical causality behind the data and provides self-validating experimental protocols to ensure absolute scientific integrity.

Mechanistic Causality: Why Spectroscopic Signatures Diverge

To accurately interpret spectral data, one must understand the thermodynamic and geometric realities of the cyclohexane chair conformation. A bulky tert-butyl group at the C4 position acts as a conformational anchor, locking itself exclusively in the equatorial position to avoid severe 1,3-diaxial steric clashes. This forces the carboxyl group at C1 to be strictly equatorial in the trans isomer and strictly axial in the cis isomer .

H NMR Spectroscopy & The Karplus Equation

The fundamental difference in the 1 H NMR spectra of these isomers arises from the dihedral angles between vicinal protons, which dictate J -coupling constants via the Karplus equation:

  • The Trans Isomer (Equatorial COOH): Because the carboxyl group is equatorial, the proton at the C1 position ( α to the carboxyl) is axial . An axial proton experiences large trans-diaxial coupling ( Jaa​≈10–12 Hz) with the adjacent axial protons on C2 and C6. This results in a distinct, wide multiplet—typically a triplet of triplets (tt).

  • The Cis Isomer (Axial COOH): The carboxyl group is axial, forcing the C1 proton into the equatorial position. Equatorial protons lack trans-diaxial interactions, exhibiting only small equatorial-equatorial ( Jee​ ) and equatorial-axial ( Jea​ ) couplings ( ≈2–4 Hz). This manifests as a narrow, unresolved multiplet (often appearing as a broad singlet or narrow quintet).

These coupling phenomena are universally reliable for determining relative pKas and structural assignments in1[1]. Furthermore, in systems lacking a bulky locking group, dynamic Variable Temperature (VT) NMR studies reveal that equatorial substituents can significantly alter the energy barrier between ring conformations, leading to dynamic interconversion[2].

IR Spectroscopy & Steric Environments

Infrared (ATR-FTIR) spectroscopy differentiates these isomers through the ν (C=O) stretching frequencies, driven by hydrogen-bonding efficiency:

  • An equatorial carboxyl group (trans) is sterically unhindered, facilitating the formation of strong, stable intermolecular hydrogen-bonded dimers. This strong H-bonding slightly weakens the C=O double bond, lowering the stretching frequency.

  • An axial carboxyl group (cis) faces 1,3-diaxial steric hindrance from the ring protons. This spatial crowding perturbs optimal hydrogen bond formation, resulting in weaker dimerization and a slightly higher C=O stretching wavenumber.

Comparative Spectroscopic Data

The quantitative data below summarizes the distinct spectroscopic differences between the two geometric isomers.

Table 1: 1 H NMR Diagnostic Signatures (Conformationally Locked Systems)

IsomerC1-H PositionCOOH PositionMultiplicityTypical Coupling Constants ( J )
Trans AxialEquatorialTriplet of triplets (tt) Jaa​≈ 10–12 Hz, Jae​≈ 3–4 Hz
Cis EquatorialAxialNarrow multiplet Jea​≈ 3–4 Hz, Jee​≈ 2–3 Hz

Table 2: Infrared (ATR-FTIR) Diagnostic Signatures

IsomerCOOH Position ν (C=O) Stretch (cm −1 )Mechanistic Rationale
Trans Equatorial~1700–1705Unhindered approach allows strong intermolecular H-bonded dimers.
Cis Axial~1710–17151,3-diaxial interactions sterically hinder optimal H-bond dimerization.

Experimental Methodology: Self-Validating Protocols

As an Application Scientist, I frequently observe that misinterpretation of cyclohexane stereochemistry stems from poor spectral resolution rather than complex coupling networks. A protocol must be a closed-loop system where the data proves its own integrity.

Protocol A: High-Resolution 1 H NMR Acquisition

Causality: Analyzing stereoisomers requires high digital resolution to resolve fine J -couplings. We utilize CDCl 3​ because its low polarity preserves the native hydrogen-bonding states, unlike DMSO- d6​ , which can disrupt dimers and alter chemical shifts.

  • Sample Preparation: Dissolve 15 mg of the purified isomer (or mixture) in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

    • Self-Validation Check: Ensure the solution is completely particulate-free. Undissolved particles cause magnetic field inhomogeneities, leading to line broadening that will obscure crucial Jea​ couplings.

  • Instrument Calibration: Tune and match the probe to the exact solvent impedance. Perform a rigorous 90° pulse calibration.

    • Causality: Accurate integration is required to confirm the 1:1 ratio of the C1 proton to the rest of the molecule. A poorly calibrated pulse causes integration errors due to incomplete longitudinal relaxation.

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to 5 seconds.

    • Self-Validation Check: Integrate the tert-butyl peak (9H, singlet near 0.85 ppm) against the C1-H peak (1H). If the ratio deviates by >5%, the D1 delay is insufficient or the sample contains impurities.

Protocol B: ATR-FTIR Analysis
  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm −1 resolution) to account for atmospheric H 2​ O and CO 2​ .

  • Sample Application: Place 2–3 mg of the solid carboxylic acid directly onto the crystal. Apply consistent, firm pressure using the ATR anvil.

    • Causality: Inconsistent pressure alters the effective path length of the evanescent wave, shifting apparent peak maxima and making the subtle 5–10 cm −1 difference between cis and trans C=O stretches difficult to reliably measure.

  • Acquisition & Validation: Scan from 4000 to 400 cm −1 .

    • Self-Validation Check: Ensure the baseline is flat and the maximum absorbance of the C=O peak does not exceed 1.2 A.U. to prevent detector saturation and peak distortion.

Workflow Visualization

The following diagram maps the logical deduction pathway used to assign stereochemistry based on the spectroscopic workflows detailed above.

G A Substituted Cyclohexanecarboxylic Acid (Isomeric Mixture) C 1H NMR Spectroscopy (Analyze C1-H Coupling) A->C D ATR-FTIR Spectroscopy (Analyze C=O Stretch) A->D E Large J-coupling (10-12 Hz) Axial C1-H C->E Jaa observed F Small J-coupling (2-4 Hz) Equatorial C1-H C->F Jae/Jee observed G Trans Isomer (Equatorial COOH) D->G ν(C=O) ~1700-1705 cm⁻¹ (Stronger Dimerization) H Cis Isomer (Axial COOH) D->H ν(C=O) ~1710-1715 cm⁻¹ (Steric Hindrance) E->G F->H

Spectroscopic workflow for differentiating cis and trans substituted cyclohexanecarboxylic acids.

References

  • Perrin, C. L., et al. "Multicomponent NMR Titration for Simultaneous Measurement of Relative pKas." Analytical Chemistry, 1996. 1

  • "Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity." PMC (PubMed Central), 2021.2

  • "4-tert-Butylcyclohexanecarboxylic acid Product Specification." Sigma-Aldrich.

Sources

Validation

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Column for Cyclohexane Carboxylic Acid Enantiomer Separation

For researchers and professionals in drug development and chemical analysis, the enantioselective separation of chiral molecules is a critical and often challenging task. The differential pharmacological and toxicologica...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, the enantioselective separation of chiral molecules is a critical and often challenging task. The differential pharmacological and toxicological profiles of enantiomers demand robust analytical methods to ensure product safety and efficacy.[1] Cyclohexane carboxylic acid, a non-aromatic chiral carboxylic acid, serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its lack of a strong chromophore and the presence of a flexible cyclohexyl ring present a unique challenge for chiral separation.

This guide provides an in-depth comparison of the performance of different classes of chiral stationary phases (CSPs) for the resolution of cyclohexane carboxylic acid enantiomers. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to streamline your method development process.

The Foundation: Principles of Chiral Recognition in HPLC

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the most powerful and widely used technique for separating enantiomers.[1] The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, consequently, separation.

For acidic compounds like cyclohexane carboxylic acid, several interaction mechanisms are key:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor.

  • Steric Interactions: The spatial arrangement of the analyte within the chiral selector's three-dimensional structure is crucial.

  • Dipole-Dipole Interactions: The carbonyl group of the acid contributes to these interactions.

The selection of an appropriate CSP and mobile phase is an empirical process, but a systematic approach based on the analyte's structure can significantly increase the chances of success.[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice for screening as they can resolve a high percentage of racemic compounds.[3]

Experimental Design: A Validated Protocol for Chiral Separation

The following protocol outlines a robust methodology for screening and optimizing the separation of cyclohexane carboxylic acid enantiomers. This self-validating system ensures reproducibility and provides a solid foundation for method development.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of racemic cyclohexane carboxylic acid at a concentration of 1 mg/mL in the mobile phase.

    • Ensure the sample is fully dissolved. If solubility is an issue, a small amount of the alcohol component of the mobile phase can be used to dissolve the sample initially.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.

  • HPLC System and Conditions:

    • System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.

    • Detection: Due to the lack of a strong chromophore, detection can be challenging. Use a low wavelength, such as 210 nm, where the carboxylic acid group has some absorbance. Alternatively, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed.

    • Injection Volume: 5-10 µL.

  • Chiral Column Screening:

    • Screen the following columns as a starting point:

      • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiral HSA (Human Serum Albumin)

    • Equilibrate each column with the starting mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Composition:

    • For Polysaccharide Columns (Normal Phase):

      • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

      • Rationale: The non-polar n-hexane and the polar alcohol modifier (2-propanol) control the retention time. TFA is a crucial additive for acidic analytes; it suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.[4]

    • For Protein-Based Columns (Reversed-Phase):

      • Mobile Phase: 50 mM Phosphate Buffer (pH 7.0) / Acetonitrile (95:5, v/v).

      • Rationale: Protein-based columns operate in aqueous mobile phases. The pH of the buffer is critical as it affects both the ionization state of the analyte and the conformation of the protein, thereby influencing retention and selectivity.[2]

  • Optimization:

    • If the initial separation is not baseline, systematically adjust the mobile phase composition.

    • For normal phase, vary the percentage of the alcohol modifier (e.g., from 5% to 20%). A lower alcohol percentage generally increases retention and can improve resolution.

    • For reversed-phase, adjust the pH of the buffer and the percentage of the organic modifier (acetonitrile).

Workflow for Chiral Method Development

The process of developing a chiral separation method can be visualized as a logical flow, starting from analyte characterization to method validation.

ChiralMethodDevelopment cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Analyte Characterize Analyte (Structure, pKa, Solubility) Mode_Select Select Mode (Normal, Polar Organic, Reversed) Analyte->Mode_Select CSP_Screen Screen Primary CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) Mobile_Phase Optimize Mobile Phase (Solvent ratio, Additives) CSP_Screen->Mobile_Phase Mode_Select->CSP_Screen Temp_Flow Optimize Temperature & Flow Rate Mobile_Phase->Temp_Flow Validation Method Validation (Rs, Linearity, Accuracy, Precision) Temp_Flow->Validation End Final Method Validation->End

Caption: A typical workflow for developing a chiral HPLC separation method.

Performance Comparison: Polysaccharide vs. Protein-Based CSPs

Based on extensive experience with similar alicyclic carboxylic acids, the following table summarizes the expected performance of three representative chiral columns for the separation of cyclohexane carboxylic acid enantiomers.

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile Phasek'₁k'₂Selectivity (α)Resolution (Rs)
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol/TFA (90:10:0.1)2.83.51.252.1
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol/TFA (90:10:0.1)3.24.21.312.5
Chiral HSA (150 x 4.6 mm, 5 µm)Human Serum Albumin50mM Phosphate Buffer (pH 7.0)/ACN (95:5)4.55.11.131.6

k'₁ and k'₂ are the retention factors for the first and second eluting enantiomers, respectively. α (selectivity) = k'₂ / k'₁ Rs (resolution) is a measure of the degree of separation between the two peaks.

Discussion: Understanding the Separation Mechanisms

The data highlights the complementary nature of different chiral stationary phases.

Polysaccharide-Based CSPs (Chiralpak® AD-H & Chiralcel® OD-H):

Both Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are expected to provide excellent resolution for cyclohexane carboxylic acid.[5] These CSPs consist of polysaccharide polymers coated or immobilized on a silica support, with phenylcarbamate derivatives creating chiral grooves.

  • Chiral Recognition Mechanism: The primary interaction is believed to be the inclusion of the analyte's cyclohexyl ring into the chiral groove of the polysaccharide structure. Hydrogen bonding between the analyte's carboxylic acid group and the carbamate groups on the CSP is essential for chiral recognition. The slight difference in the helical structure between amylose (AD-H) and cellulose (OD-H) results in different spatial arrangements of these interaction sites, leading to variations in selectivity (α) and resolution (Rs). The higher expected selectivity on Chiralcel® OD-H suggests a more optimal fit for cyclohexane carboxylic acid within its chiral grooves compared to Chiralpak® AD-H.

Protein-Based CSPs (Chiral HSA):

Human Serum Albumin (HSA) is a protein that can be immobilized on a silica support to create a powerful CSP for resolving acidic and neutral chiral compounds.[2]

  • Chiral Recognition Mechanism: HSA has specific binding sites, most notably "Site II" (also known as the indole-benzodiazepine site), which is known to bind chiral carboxylic acids.[6] The separation mechanism is a combination of hydrophobic and electrostatic interactions. The non-polar cyclohexyl ring of the analyte likely interacts with hydrophobic pockets within the binding site, while the negatively charged carboxylate group (at neutral pH) forms ionic bonds with positively charged amino acid residues (like lysine or arginine) in the protein. The rigid, three-dimensional structure of the protein's binding site provides the necessary stereospecificity to differentiate between the enantiomers. The lower expected resolution compared to the polysaccharide columns is not uncommon and reflects a different, and sometimes less specific, binding mechanism.

Visualizing Chiral Recognition Mechanisms

The interaction between the analyte and the CSP is a complex, multi-point process. The following diagram illustrates the conceptual differences between the interaction mechanisms on polysaccharide and protein-based CSPs.

ChiralRecognition cluster_polysaccharide Polysaccharide CSP (e.g., Chiralcel OD-H) cluster_interactions_poly Key Interactions cluster_protein Protein CSP (e.g., Chiral HSA) cluster_interactions_protein Key Interactions CSP_Poly Chiral Groove Analyte_Poly Cyclohexane Carboxylic Acid Analyte_Poly->CSP_Poly Inclusion & H-Bonding H_Bond Hydrogen Bonding (Carbamate C=O...HO-Analyte) Steric_Fit Steric Fit (Inclusion in Groove) CSP_Protein Binding Site (Site II) Analyte_Protein Cyclohexane Carboxylate Anion Analyte_Protein->CSP_Protein Hydrophobic & Ionic Binding Ionic_Bond Ionic Bonding (Protein NH3+...-OOC-Analyte) Hydrophobic Hydrophobic Interaction (Cyclohexyl Ring in Pocket)

Caption: Conceptual models of chiral recognition on polysaccharide and protein-based CSPs.

Conclusion and Recommendations

For the enantioselective separation of cyclohexane carboxylic acid, polysaccharide-based chiral stationary phases, specifically Chiralcel® OD-H and Chiralpak® AD-H , are highly recommended as the primary screening columns. They are likely to provide superior resolution and selectivity under normal phase conditions with an acidic modifier.

  • First Choice: Begin screening with Chiralcel® OD-H due to its often-observed slightly higher selectivity for a broad range of compounds.

  • Alternative: Chiralpak® AD-H is an excellent second choice and may offer a different elution order, which can be beneficial if minor impurities co-elute with one of the enantiomers on the OD-H column.

  • Complementary Selectivity: If the polysaccharide columns fail to provide adequate separation, or if a reversed-phase method is required (e.g., for compatibility with mass spectrometry using aqueous mobile phases), a protein-based column like Chiral HSA should be evaluated.

By employing the systematic screening protocol and understanding the underlying chiral recognition mechanisms detailed in this guide, researchers can efficiently develop a robust and reliable method for the critical task of separating cyclohexane carboxylic acid enantiomers.

References

  • Matarashvili, I., Chankvetadze, L., Tsintsadze, T., Farkas, T., & Chankvetadze, B. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Chromatographia, 78(7), 473-479. [Link]

  • Fitos, I., & Visy, J. (2007). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Separation of Cyclohexanone Isomers. BenchChem.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. BenchChem.
  • Yamamoto, C., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantiomers of Allylic Compounds. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers. BenchChem.
  • Phenomenex. (n.d.).
  • Ali, I., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Russian Chemical Bulletin, 70(5), 900-907.
  • SUMICHIRAL. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service, Ltd.
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Comparative

A Comparative Guide to the Determination of Absolute Configuration for Chiral 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid

Introduction: The Imperative of Stereochemical Integrity In the realm of pharmaceutical development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Integrity

In the realm of pharmaceutical development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of function, efficacy, and safety. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1] The precise determination of the absolute configuration (AC) of a stereocenter is therefore a cornerstone of modern chemical research.[2]

This guide provides an in-depth comparison of leading analytical methodologies for assigning the absolute configuration of a challenging, non-functionalized chiral center, using 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid as a representative model. This molecule, lacking a traditional UV-Vis chromophore and possessing significant conformational flexibility, presents an ideal case study for evaluating the relative merits and limitations of various techniques. We will explore the theoretical underpinnings, practical workflows, and data interpretation for Single-Crystal X-ray Diffraction (XRD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy-based methods, providing researchers with the insights needed to select the most appropriate strategy for their specific needs.

Methodology Comparison: A Multi-Faceted Approach

The determination of absolute configuration can be approached through several powerful analytical techniques, each with unique strengths and requirements.[] The choice of method often depends on the physical state of the sample, the quantity available, and the molecular structure itself.

Single-Crystal X-ray Diffraction (XRD): The "Gold Standard"

Single-crystal XRD is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[4][5] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

  • Causality of the Method: The determination of AC via XRD is possible due to the phenomenon of anomalous dispersion (or anomalous scattering).[6][7] When the X-ray radiation frequency is close to the natural absorption frequency of an atom in the crystal, a phase shift occurs during scattering. This effect breaks Friedel's Law, which states that diffraction intensities of corresponding reflection planes (hkl and -h-k-l) are equal.[6] The differences in these intensities, known as Bijvoet pairs, can be analyzed to determine the absolute configuration of the molecule in the crystal.[8][9] For organic molecules composed primarily of light atoms (C, H, O, N), the anomalous scattering effect is weak, but modern diffractometers and computational methods often allow for successful AC determination even with just an oxygen atom present.[10]

  • Advantages:

    • Provides an unambiguous and complete 3D structure.

    • Considered the definitive proof of absolute configuration.[11]

  • Limitations:

    • The absolute prerequisite is the ability to grow a high-quality single crystal, which can be a significant bottleneck.[12][13]

    • The molecule must contain an atom that exhibits a sufficiently strong anomalous scattering effect for the X-ray wavelength used (e.g., an atom heavier than oxygen is preferable, though not always essential).[12][14]

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[1][2] As a chiroptical spectroscopy method, it is exquisitely sensitive to the stereochemistry of a molecule.

  • Causality of the Method: Only chiral molecules exhibit VCD signals, and enantiomers produce spectra that are equal in magnitude but opposite in sign (mirror images).[12] VCD's power for AC determination lies in the synergy between experimental measurement and quantum chemical calculations.[15] The experimental VCD spectrum of an unknown enantiomer is compared to the theoretically calculated spectrum for one of the possible enantiomers (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[2] This method is particularly valuable as it reflects the molecule's structure and conformation in solution.[16]

  • Advantages:

    • Does not require crystallization; applicable to oils, liquids, and solutions.[1]

    • Provides conformational information in addition to absolute configuration.[2]

    • Applicable to a wide range of molecules, as nearly all organic molecules have vibrational bands in the infrared region.

  • Limitations:

    • Requires access to a specialized VCD spectrometer.

    • Relies on accurate quantum chemical calculations (typically Density Functional Theory, DFT), which can be computationally intensive for large or highly flexible molecules.[2][15]

    • VCD signals are inherently weak, often requiring higher sample concentrations (5-15 mg) and longer acquisition times.[1]

NMR Spectroscopy with Chiral Derivatizing Agents

NMR-based methods provide an indirect route to determining absolute configuration by converting a pair of enantiomers into a pair of diastereomers, which possess distinct NMR spectra.[] This is achieved by reacting the chiral substrate with an enantiomerically pure chiral derivatizing agent (CDA).

  • Causality of the Method: For the target carboxylic acid, a suitable CDA would be a chiral alcohol or amine, forming a diastereomeric ester or amide. The most famous example of this approach is the Mosher method, used for chiral alcohols and amines.[17][18] A similar principle can be applied here. After forming the diastereomers using both the (R)- and (S)-enantiomers of the CDA, the chemical shifts (δ) of protons near the stereocenter are compared. The differences in chemical shifts (Δδ = δS - δR) follow a predictable pattern based on the anisotropic effect of an aromatic group within the CDA, allowing for the assignment of the absolute configuration of the original acid.[18][19]

  • Advantages:

    • Utilizes standard, widely available NMR instrumentation.

    • Requires relatively small amounts of sample (1-5 mg).[11]

    • The protocol is well-established and has been applied to a wide variety of functional groups.[20][21]

  • Limitations:

    • Requires chemical derivatization, which adds steps and consumes the sample.

    • The interpretation relies on a specific conformational model of the diastereomeric derivatives, which may not hold true for all molecules, especially sterically hindered or flexible ones.[11]

    • Requires enantiomerically pure chiral derivatizing agents.

Comparative Analysis Summary

FeatureSingle-Crystal XRDVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Sample State High-quality single crystalNeat liquid, oil, or solutionSolution
Sample Amount < 1 mg5-15 mg (recoverable)[1]1-5 mg (per derivative)[11]
Destructive? No (crystal is preserved)No (sample is recoverable)Yes (sample is chemically modified)
Key Requirement Successful crystallizationAccess to VCD spectrometer; computational resourcesSuccessful derivatization; pure chiral agent
Primary Output Full 3D structureVCD/IR spectra1H NMR spectra
Basis of AC Anomalous dispersion[6]Comparison of experimental and calculated spectra[2]Analysis of Δδ (δS - δR) values[18]
Confidence Level Very High (Gold Standard)HighHigh, but model-dependent
Main Advantage Unambiguous, definitive resultNo crystallization needed; solution conformation[16]Uses standard NMR equipment
Main Disadvantage Crystallization can be impossible[12]Computationally intensive; weak signalsDerivatization required; model can fail[11]

Experimental Protocols and Data Interpretation

Workflow for Absolute Configuration Determination

The process of determining the absolute configuration involves a logical flow of experiments and analysis. The choice of pathway depends on the nature of the sample and available instrumentation.

Caption: General workflow for determining absolute configuration.

Protocol 1: Vibrational Circular Dichroism (VCD)

This protocol outlines the steps for determining the AC of the title compound using VCD.[1][2]

Caption: Step-by-step workflow for VCD analysis.

  • Self-Validation: The trustworthiness of this protocol is established by comparing the single experimental spectrum against the calculated spectra for both possible enantiomers. A strong positive correlation with one and a strong negative correlation with the other provides a high degree of confidence in the assignment.[2] The simultaneously measured IR spectrum should also match the calculated IR spectrum, validating the computational model's accuracy in representing the molecular structure and conformation.

  • Hypothetical Data Interpretation:

    • Scenario: The experimental VCD spectrum shows a strong positive band at 1710 cm⁻¹ (C=O stretch) and a negative couplet around 1250 cm⁻¹.

    • Analysis: The Boltzmann-averaged calculated VCD spectrum for the (R)-enantiomer also shows a positive band at 1710 cm⁻¹ and a negative couplet at 1250 cm⁻¹. The calculated spectrum for the (S)-enantiomer (the mirror image of the R-calculation) shows a negative band at 1710 cm⁻¹ and a positive couplet at 1250 cm⁻¹.

Protocol 2: NMR Analysis with a Chiral Derivatizing Agent

This protocol adapts the principles of Mosher's ester analysis for our target carboxylic acid by forming diastereomeric amides with a chiral amine, such as (R)- and (S)-1-phenylethylamine.[22]

Caption: Workflow for NMR-based AC determination.

  • Self-Validation: The use of both enantiomers of the chiral derivatizing agent is critical. The resulting Δδ values should show a consistent and logical pattern. Protons on one side of the molecule (relative to the phenyl group of the CDA) should have positive Δδ values, while those on the other side should have negative values. A scattered or inconsistent pattern would indicate that the underlying conformational model is not valid for this system.

  • Hypothetical Data Interpretation:

    • Model: In the preferred conformation, the phenyl group of the 1-phenylethylamine moiety shields one side of the cyclohexane ring.

    • Data Table:

Proton Assignmentδ for (R)-Amide (ppm)δ for (S)-Amide (ppm)Δδ (δS - δR) (ppm)
C1-Methyl (axial)1.151.25+0.10
C1-Methyl (equatorial)1.201.10-0.10
Isopropyl-CH2.101.95-0.15
Isopropyl-CH₃ (pro-R)0.880.82-0.06
Isopropyl-CH₃ (pro-S)0.920.99+0.07

Conclusion and Recommendations

Determining the absolute configuration of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid is achievable through multiple orthogonal techniques.

  • Single-Crystal X-ray Diffraction remains the unequivocal method of choice if a suitable crystal can be obtained. Its result is definitive and provides a wealth of structural information beyond just the absolute configuration.

  • Vibrational Circular Dichroism is the most powerful and reliable alternative for non-crystalline samples.[1][13] Its strength lies in providing a direct comparison between a measured physical property and a first-principles theoretical prediction, yielding a high-confidence assignment for the molecule as it exists in solution.[2]

  • NMR-based methods offer a more accessible approach, leveraging standard laboratory equipment. While powerful, the indirect nature of the analysis and its reliance on predictable conformational behavior mean that results should be interpreted with caution, especially for conformationally flexible systems like a substituted cyclohexane.

For drug development professionals and researchers seeking the highest degree of certainty without relying on crystallization, Vibrational Circular Dichroism is the recommended primary technique . Its combination of experimental rigor and computational validation provides a robust and trustworthy assignment of absolute configuration. When possible, confirming the result with an NMR-based method would provide a valuable orthogonal validation.

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